molecular formula C19H22ClN3O B096964 Talastine Hydrochloride CAS No. 16188-76-4

Talastine Hydrochloride

カタログ番号: B096964
CAS番号: 16188-76-4
分子量: 343.8 g/mol
InChIキー: PZSBWKCWXLBRCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Talastine hydrochloride is an H1 antihistamine agent developed for the suppression of allergic reactions and the relief of allergy symptoms . Its primary mechanism of action involves antagonizing the histamine H1 receptor, a key pathway in mediating allergic responses . As a classic antihistamine, it is recognized for its potential to cross the blood-brain barrier, a characteristic of first-generation H1 antihistamines which can cause sedative effects on the central nervous system . Beyond its established anti-allergic properties, recent scientific discourse highlights H1 antihistamines as promising candidates for drug repurposing in oncology . Research suggests that this class of drugs may exhibit pleiotropic effects and possess antitumor potential by influencing various signaling pathways and cellular mechanisms, including the induction of apoptosis and other alternative cell death pathways in cancer cells, offering a multi-targeted approach for investigative therapies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

16188-76-4

分子式

C19H22ClN3O

分子量

343.8 g/mol

IUPAC名

4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C19H21N3O.ClH/c1-21(2)12-13-22-19(23)17-11-7-6-10-16(17)18(20-22)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H

InChIキー

PZSBWKCWXLBRCY-UHFFFAOYSA-N

正規SMILES

CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3.Cl

他のCAS番号

16188-76-4

関連するCAS

16188-61-7 (Parent)

同義語

4-benzyl-2-(2-dimethylaminoethyl)phthalazin-1-(2H)-one
Aganon
Ahanon
HL 2186
talastine
talastine monohydrochloride

製品の起源

United States

Foundational & Exploratory

The Genesis of an Antihistamine: A Technical History of Talastine Hydrochloride's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Talastine Hydrochloride, a first-generation antihistamine. Designed for researchers, scientists, and professionals in drug development, this document details the historical context of its creation, the evolution of its chemical synthesis, and its mechanism of action. All quantitative data has been compiled into structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate complex pathways and workflows.

Discovery and Historical Context

Talastine, chemically known as 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one, emerged from the post-war chemical and pharmaceutical research landscape of East Germany. The invention was attributed to VEB Deutsches Hydrierwerk Rodleben , a state-owned enterprise with a history in chemical manufacturing.

The foundational work on Talastine is documented in German patent DE1046625 , filed on August 2, 1957 , and the corresponding US patent US3017411 , filed on July 29, 1958. The inventors listed on the US patent are Guenther Engelbrecht, Hans-georg Muecke, and Martin Schenck . This period marked a significant era in the development of antihistamines, with a focus on synthesizing novel heterocyclic compounds to antagonize the effects of histamine (B1213489) in allergic reactions. Talastine, a phthalazinone derivative, represented a notable chemical scaffold explored for its therapeutic potential.

Mechanism of Action: H1 Receptor Antagonism

This compound functions as a first-generation H1 antihistamine. Its therapeutic effects are primarily achieved by acting as an inverse agonist at the histamine H1 receptor. In the resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine binding stabilizes the active conformation, initiating a signaling cascade. Talastine, by binding to the receptor, stabilizes the inactive conformation, thereby reducing the baseline activity of the receptor and competitively inhibiting the binding of histamine.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq alpha subunit. This initiates the phospholipase C (PLC) signaling pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects of an allergic response, such as smooth muscle contraction and increased vascular permeability. This compound effectively blocks these downstream effects by preventing the initial activation of the H1 receptor by histamine.

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds & Activates Talastine Talastine Talastine->H1R_inactive Binds & Stabilizes (Inverse Agonist) H1R_active H1 Receptor (Active) Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Response Allergic Response (e.g., smooth muscle contraction) Ca2->Response Mediates PKC->Response Mediates

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Talastine.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the phthalazinone core, followed by N-alkylation to introduce the dimethylaminoethyl side chain.

Synthesis of 4-Benzyl-2H-phthalazin-1-one (Intermediate)

The key intermediate, 4-benzyl-2H-phthalazin-1-one, is synthesized via the condensation of 2-(phenylacetyl)benzoic acid with hydrazine (B178648) hydrate (B1144303).

Synthesis_of_4_Benzyl_2H_phthalazin_1_one Reactant1 2-(Phenylacetyl)benzoic Acid Intermediate 4-Benzyl-2H-phthalazin-1-one Reactant1->Intermediate Condensation Reactant2 Hydrazine Hydrate (N₂H₄·H₂O) Reactant2->Intermediate

Caption: Synthesis of the key intermediate, 4-Benzyl-2H-phthalazin-1-one.
Synthesis of this compound

The final step involves the N-alkylation of 4-benzyl-2H-phthalazin-1-one with 2-dimethylaminoethyl chloride. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Synthesis_of_Talastine_Hydrochloride Intermediate 4-Benzyl-2H-phthalazin-1-one Talastine_Base Talastine (Free Base) Intermediate->Talastine_Base N-Alkylation Reactant 2-Dimethylaminoethyl Chloride Reactant->Talastine_Base Base Base (e.g., Sodium Ethoxide) Base->Talastine_Base Final_Product This compound Talastine_Base->Final_Product Salt Formation HCl Hydrochloric Acid (HCl) HCl->Final_Product

Caption: Final synthesis step of this compound.

Experimental Protocols

The following protocols are based on the procedures outlined in the original patent literature.

Preparation of 4-Benzyl-2H-phthalazin-1-one

Reactants:

Procedure:

  • A mixture of 24 g of 2-(phenylacetyl)benzoic acid and 6 g of 85% hydrazine hydrate in 50 ml of ethylene glycol is prepared.

  • The mixture is heated to boiling, and water is distilled off until the temperature of the reaction mixture reaches 195°C.

  • The solution is maintained at this temperature for 2 hours.

  • After cooling, the separated crystalline product is filtered off by suction, washed with alcohol, and dried.

Quantitative Data:

ParameterValue
Yield22 g (93% of theoretical)
Melting Point189-190°C
Preparation of 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one Hydrochloride (this compound)

Reactants:

  • 4-Benzyl-2H-phthalazin-1-one

  • Sodium ethoxide

  • 2-Dimethylaminoethyl chloride

  • Toluene (B28343)

  • Alcoholic Hydrochloric Acid

Procedure:

  • 23.6 g of 4-benzyl-2H-phthalazin-1-one is dissolved in a solution of 2.3 g of sodium in 100 ml of absolute alcohol.

  • The alcohol is distilled off in a vacuum.

  • The residue is dissolved in 100 ml of absolute toluene.

  • 11 g of 2-dimethylaminoethyl chloride is added to the solution.

  • The mixture is heated for 3 hours on a steam bath.

  • After cooling, the precipitated sodium chloride is filtered off.

  • The toluene is distilled off from the filtrate in a vacuum.

  • The residual oily base is dissolved in a small amount of alcohol.

  • The hydrochloride is precipitated by the addition of alcoholic hydrochloric acid.

  • The product is recrystallized from alcohol.

Quantitative Data:

ParameterValue
Yield28 g (81% of theoretical)
Melting Point227-229°C

Conclusion

This compound stands as a significant milestone in the historical development of antihistamines. Its discovery by researchers at VEB Deutsches Hydrierwerk Rodleben in the late 1950s provided a novel phthalazinone-based scaffold for H1 receptor antagonism. The synthesis, a straightforward and efficient two-step process, has been well-documented and remains a classic example of heterocyclic drug synthesis. Understanding the history and synthesis of foundational molecules like Talastine provides valuable insights for contemporary drug discovery and development efforts.

Preliminary Pharmacokinetic Profile of Talastine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed pharmacokinetic data for Talastine Hydrochloride is limited. This guide provides a preliminary overview based on the established characteristics of first-generation H1 antihistamines, the class to which Talastine belongs. The information presented herein is intended for research, scientific, and drug development professionals and should be supplemented with specific experimental data for this compound as it becomes available.

Introduction

This compound is a first-generation H1 antihistamine utilized for the management of allergic conditions. As with other compounds in its class, its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is critical for optimizing dosing regimens, predicting potential drug interactions, and ensuring patient safety. This document synthesizes the expected pharmacokinetic properties of this compound, drawing parallels from well-characterized first-generation antihistamines, and outlines standard experimental protocols for its definitive investigation.

General Pharmacokinetic Properties of First-Generation Antihistamines

First-generation H1 antihistamines are typically characterized by good oral absorption and wide distribution throughout the body, including the ability to cross the blood-brain barrier, which contributes to their sedative effects.[1][2] Metabolism is primarily hepatic, and excretion occurs mainly through the kidneys in the form of metabolites.[1]

Data Presentation

Due to the absence of specific data for this compound, the following table summarizes the pharmacokinetic parameters for Diphenhydramine, a representative first-generation antihistamine, from a study in rats. These values provide a potential reference range for preclinical studies of Talastine.

Pharmacokinetic ParameterValue (for Diphenhydramine in Rats)Reference
Bioavailability (Oral) 40-60%[3]
Time to Peak Plasma Concentration (Tmax) 2 to 3 hours[3]
Elimination Half-Life (t1/2) 2.4 to 9.3 hours (in healthy adults)[3]
Volume of Distribution (Vd) 3.3 - 6.8 L/kg[2]
Protein Binding 98-99%[3]
Metabolism Hepatic (via Cytochrome P450 enzymes CYP2D6, CYP1A2, CYP2C9, and CYP2C19)[3]
Excretion Primarily Urine (as metabolites)[1]

Experimental Protocols

A thorough investigation of this compound's pharmacokinetics would necessitate preclinical studies, typically in an animal model such as rats, followed by clinical trials in humans.

Preclinical Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines a standard approach for determining the pharmacokinetic profile of an oral formulation of this compound in rats.[4][5][6]

3.1.1. Animal Model and Housing

  • Species: Sprague-Dawley rats.

  • Housing: Animals should be housed in controlled conditions with a 12-hour light-dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: A minimum of a one-week acclimatization period is recommended before the study.

3.1.2. Dosing

  • Fasting: Rats should be fasted overnight (approximately 12 hours) prior to dosing, with continued access to water.[6]

  • Formulation: this compound should be dissolved or suspended in a suitable vehicle.

  • Administration: The formulation is administered via oral gavage at a predetermined dose.[4]

3.1.3. Blood Sampling

  • Route: Blood samples are collected via the tail vein or another appropriate site.[6]

  • Time Points: A typical sampling schedule would include a pre-dose sample (0 hours) and post-dose samples at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[4]

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Analytical Method: HPLC-MS/MS for Quantification in Plasma

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[7][8]

3.2.1. Sample Preparation

  • Protein Precipitation or Liquid-Liquid Extraction: Plasma samples are treated to remove proteins and other interfering substances. Liquid-liquid extraction is a common method for antihistamines.[7]

  • Internal Standard: A suitable internal standard is added to the plasma samples before extraction to account for variability in the extraction process and instrument response.

3.2.2. Chromatographic and Mass Spectrometric Conditions

  • HPLC Column: A reverse-phase C18 column is typically used.[8]

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is common.[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[7]

Mandatory Visualizations

Signaling Pathway

The primary pharmacological action of this compound is the blockade of the histamine (B1213489) H1 receptor. The binding of histamine to this receptor activates a Gq protein, initiating a signaling cascade that leads to the classic allergic response. Antihistamines like Talastine act as inverse agonists, stabilizing the inactive state of the receptor and preventing this cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (Inactive) H1R_active Histamine H1 Receptor (Active) Gq_inactive Gq Protein (Inactive) H1R_active->Gq_inactive Activates Gq_active Gq Protein (Active) PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response PKC->Allergic_Response Histamine Histamine Histamine->H1R Binds and Activates Talastine This compound (Inverse Agonist) Talastine->H1R Binds and Stabilizes Inactive State

Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow

The following diagram illustrates the logical flow of a preclinical pharmacokinetic study.

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Prep Animal Preparation (Fasting) Dosing Oral Administration of This compound Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Extraction & Internal Standard) Plasma_Separation->Sample_Prep HPLC_MSMS HPLC-MS/MS Analysis Sample_Prep->HPLC_MSMS Concentration_Time Generate Concentration-Time Curve HPLC_MSMS->Concentration_Time PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) Concentration_Time->PK_Parameters Report Final Report Generation PK_Parameters->Report

Caption: Preclinical Pharmacokinetic Study Workflow.

References

An In-Depth Technical Guide to the Primary Biological Targets and Pathways of Talastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Biological Target: The Histamine (B1213489) H1 Receptor

Talastine hydrochloride's principal biological target is the Histamine H1 receptor (H1R) , a member of the rhodopsin-like G protein-coupled receptor (GPCR) superfamily.[1][2] As an antagonist, Talastine binds to the H1 receptor, but it does not activate it. Instead, it competitively blocks the binding of endogenous histamine, thereby preventing the initiation of downstream signaling cascades that lead to allergic and inflammatory responses.[3][4]

Molecular Signaling Pathways

The antagonism of the H1 receptor by this compound modulates two primary signaling pathways: the Gq/11-PLC-IP3/DAG pathway and the NF-κB signaling pathway.

The Gq/11 - Phospholipase C - IP3/DAG Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by histamine, the following cascade is initiated:

  • G Protein Activation: The activated H1 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C-β (PLCβ).

  • Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

    • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

By blocking the initial binding of histamine, this compound prevents this entire cascade, leading to a reduction in intracellular calcium levels and PKC activation. This ultimately mitigates the physiological responses associated with H1 receptor activation, such as smooth muscle contraction and increased vascular permeability.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Talastine Talastine HCl Talastine->H1R Inhibits Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Increased Vascular Permeability) PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Gq/11 Signaling Pathway.
The NF-κB Signaling Pathway

The activation of the H1 receptor can also lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.

  • PKC-dependent Activation: The activation of PKC, as described in the Gq/11 pathway, can lead to the phosphorylation and subsequent degradation of IκB (inhibitor of NF-κB).

  • NF-κB Translocation: The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

By inhibiting the H1 receptor-mediated activation of PKC, this compound can attenuate the downstream activation of NF-κB, thereby contributing to its anti-inflammatory effects.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC IKK IKK Complex PKC->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to IkB_NFkB->NFkB Releases Ub Ubiquitination IkB_NFkB->Ub Leads to Proteasome Proteasomal Degradation Ub->Proteasome Targets for Proteasome->IkB Degrades DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Initiates

Caption: NF-κB Signaling Pathway in Allergy.

Quantitative Data

CompoundReceptorBinding Affinity (Ki) [nM]
MepyramineHistamine H11.0 - 10
DiphenhydramineHistamine H110 - 50
CetirizineHistamine H12 - 10
LoratadineHistamine H15 - 20
TalastineHistamine H1Data not available

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize H1 receptor antagonists.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the H1 receptor and its displacement by a test compound like Talastine.

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine.

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of [³H]-Mepyramine and varying concentrations of this compound in the assay buffer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Talastine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Talastine) Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis (IC50 and Ki Determination) Measure->Analyze End End Analyze->End Calcium_Imaging_Workflow Start Start Plate_Cells Plate H1R-expressing Cells Start->Plate_Cells Load_Dye Load Cells with Calcium Dye Plate_Cells->Load_Dye Add_Antagonist Add Talastine HCl Load_Dye->Add_Antagonist Add_Agonist Add Histamine Add_Antagonist->Add_Agonist Measure_Fluorescence Measure Fluorescence Change Add_Agonist->Measure_Fluorescence Analyze_Data Data Analysis (IC50 Determination) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End IP_Accumulation_Workflow Start Start Label_Cells Label Cells with [³H]-myo-inositol Start->Label_Cells Treat_Cells Treat with Talastine HCl and LiCl Label_Cells->Treat_Cells Stimulate_Cells Stimulate with Histamine Treat_Cells->Stimulate_Cells Extract_IPs Extract Inositol Phosphates Stimulate_Cells->Extract_IPs Quantify_IPs Quantify Inositol Phosphates Extract_IPs->Quantify_IPs Analyze_Data Data Analysis (IC50 Determination) Quantify_IPs->Analyze_Data End End Analyze_Data->End

References

In-Silico Modeling of Talastine Hydrochloride and H1 Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling of the interaction between Talastine Hydrochloride, a first-generation antihistamine, and the human Histamine (B1213489) H1 receptor (H1R), a G-protein coupled receptor (GPCR) critically involved in allergic responses. This document outlines the theoretical framework, experimental protocols for computational modeling, and data interpretation. The core of this guide focuses on molecular docking and molecular dynamics simulations to predict the binding mode, affinity, and dynamic behavior of this compound within the H1R binding pocket. Furthermore, this guide details the downstream signaling pathway of the H1 receptor and provides a logical workflow for a typical in-silico drug-receptor interaction study. All quantitative data from cited and analogous studies are summarized for comparative analysis. The methodologies are presented to be readily adaptable for similar in-silico investigations of small molecule interactions with GPCRs.

Introduction to this compound and the H1 Receptor

Talastine is an antihistamine used in the management of allergic conditions.[1] It functions as an antagonist or inverse agonist at the histamine H1 receptor, thereby mitigating the effects of histamine released during an allergic reaction. The H1 receptor is a rhodopsin-like GPCR expressed in various tissues, including smooth muscles, vascular endothelial cells, and the central nervous system.[2] Upon activation by histamine, the H1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein.[2] This initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological manifestations of an allergic response, such as vasodilation, increased vascular permeability, and bronchoconstriction.[3][4]

In-silico modeling has emerged as a powerful tool in drug discovery and development, offering insights into drug-receptor interactions at an atomic level.[5] Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding conformation of a ligand, estimate its binding affinity, and elucidate the dynamic nature of the ligand-receptor complex.[6][7] This guide focuses on the application of these methods to understand the interaction between this compound and the H1 receptor.

H1 Receptor Signaling Pathway

The activation of the H1 receptor by histamine initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Forms DAG Diacylglycerol (DAG) PIP2->DAG Forms Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response

Figure 1: H1 Receptor Signaling Pathway.

In-Silico Modeling Workflow

The process of modeling the interaction between a small molecule and its receptor target follows a structured workflow. This workflow, depicted below, ensures a systematic and reproducible investigation.

In_Silico_Workflow Start Receptor_Prep Receptor Preparation (e.g., Homology Modeling) Start->Receptor_Prep Ligand_Prep Ligand Preparation (Talastine HCl 3D structure) Start->Ligand_Prep Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) MD_Simulation->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (MM/PBSA) Trajectory_Analysis->Binding_Energy End Binding_Energy->End

Figure 2: In-Silico Modeling Workflow.

Experimental Protocols

Homology Modeling of the Human H1 Receptor

As the crystal structure of the H1 receptor may not always be available in the desired conformation (e.g., bound to a specific ligand), homology modeling can be employed to generate a 3D model.

Protocol:

  • Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB) using a BLAST search against the human H1 receptor amino acid sequence. The bovine rhodopsin structure has historically been used as a template for GPCR modeling.[8][9]

  • Sequence Alignment: Perform a sequence alignment of the target (human H1 receptor) and template sequences.

  • Model Building: Utilize a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of the H1 receptor based on the sequence alignment and the template structure.[10]

  • Model Refinement and Validation: Refine the generated model to correct any steric clashes and optimize the geometry. Validate the quality of the model using tools like PROCHECK (for Ramachandran plot analysis) and Verify3D (to assess the compatibility of the 3D model with its own amino acid sequence).

Ligand Preparation

The 3D structure of this compound needs to be prepared for docking.

Protocol:

  • 2D to 3D Conversion: Obtain the 2D structure of Talastine and convert it to a 3D structure using a molecular editor (e.g., ChemDraw, MarvinSketch).

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Assign partial charges to the atoms of the ligand, which is crucial for accurate docking calculations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

  • Receptor and Ligand Input: Load the prepared H1 receptor model and the this compound structure into the docking software (e.g., AutoDock, Glide, GOLD).[11]

  • Binding Site Definition: Define the binding site on the receptor. This can be done by identifying the pocket where the endogenous ligand (histamine) binds or by using blind docking to search the entire receptor surface. For the H1 receptor, the orthosteric binding site is located within the transmembrane helices.[11]

  • Docking Simulation: Run the docking algorithm to generate a series of possible binding poses of this compound in the H1 receptor's binding site.

  • Scoring and Pose Selection: The docking program will score the generated poses based on a scoring function that estimates the binding affinity. The pose with the best score is typically selected for further analysis.

Molecular Dynamics Simulation

MD simulations provide insights into the dynamic behavior of the Talastine-H1R complex over time.

Protocol:

  • System Setup: Place the best-docked complex into a simulated biological environment, typically a lipid bilayer (for membrane proteins) solvated with water and ions to mimic physiological conditions.

  • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

  • Production Run: Run the production MD simulation for a significant period (nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to understand the stability of the complex (Root Mean Square Deviation - RMSD), the flexibility of different regions of the protein (Root Mean Square Fluctuation - RMSF), and the specific interactions (e.g., hydrogen bonds) between Talastine and the H1 receptor over time.

Quantitative Data

AntihistamineH1 Receptor Binding Affinity (Ki) [nM]Reference
Mepyramine2.29[12]
Desloratadine~1[13]
Cetirizine~3[13]
Loratadine~5[13]
Fexofenadine~10[13]
Emedastine1.3[14]
Olopatadine (B1677272)- (pD₂': 7.5)[15]

Note: The binding affinity of Olopatadine is presented as pD₂', which is a measure of antagonist potency.

Predicted Interactions and Interpretation

Based on studies of other H1 antagonists, the interaction of this compound with the H1 receptor is expected to involve key amino acid residues within the transmembrane domain. A crucial interaction for many aminergic GPCR ligands is a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3), which is Asp107 in the H1 receptor.[7] Additionally, aromatic residues in the binding pocket are likely to form pi-pi stacking or hydrophobic interactions with the aromatic rings of Talastine.

The results from molecular docking and MD simulations would provide a detailed map of these interactions, including:

  • Hydrogen bonds: Identifying specific donor-acceptor pairs between Talastine and the receptor.

  • Hydrophobic interactions: Highlighting non-polar contacts that contribute to binding.

  • Ionic interactions: Confirming the salt bridge with key charged residues.

Analysis of the MD simulation trajectory would further reveal the stability of these interactions over time and any conformational changes in the receptor induced by ligand binding.

Conclusion

This technical guide provides a framework for the in-silico investigation of the interaction between this compound and the H1 receptor. By following the outlined workflow and experimental protocols, researchers can gain valuable insights into the molecular basis of this interaction. The predictive power of molecular docking and MD simulations can guide further experimental studies, aid in the design of novel H1 antagonists with improved affinity and selectivity, and contribute to a deeper understanding of the pharmacology of antihistamines. While this guide focuses on Talastine, the principles and methodologies are broadly applicable to the study of other ligand-GPCR interactions.

References

In-Depth Technical Guide: Initial Toxicity Screening of Talastine Hydrochloride in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Talastine Hydrochloride is an antihistamine with antiallergic properties used to alleviate allergic symptoms.[1] As with any pharmacologically active compound, a thorough understanding of its potential toxicity is crucial for safe and effective therapeutic application. This technical guide provides a comprehensive framework for conducting an initial in vitro toxicity screening of this compound. It outlines detailed experimental protocols for key cytotoxicity assays, presents a structured approach to data analysis and visualization, and discusses potentially relevant signaling pathways. While specific experimental data on the cytotoxicity of this compound in cell lines is not publicly available, this document serves as a methodological blueprint for researchers undertaking such an investigation.

Introduction to this compound

This compound is classified as a substituted alkylamine and acts as a histamine (B1213489) H1-receptor antagonist.[2][3] Its primary therapeutic action involves blocking the effects of histamine, a key mediator in allergic reactions.[4] While its clinical use is established, preclinical assessment of its cytotoxic potential across various cell types is a fundamental step in characterizing its safety profile. In vitro toxicity studies using cell lines offer a controlled and high-throughput method to identify potential liabilities of a drug candidate early in the development process.[5][6]

Experimental Protocols for Cytotoxicity Assessment

A multi-assay approach is recommended to gain a comprehensive understanding of the potential cytotoxic effects of this compound. This involves evaluating cell viability, membrane integrity, and metabolic activity.

Cell Line Selection

The choice of cell lines is critical and should ideally include a panel that represents diverse tissue origins to identify potential organ-specific toxicity.[7] A suggested panel could include:

  • Hepatocytes: Such as HepG2 (human liver cancer cell line), as the liver is a primary site of drug metabolism.[4]

  • Cardiomyocytes: Such as H9c2 (rat heart myoblasts), given that some antihistamines have been associated with cardiotoxicity.[8]

  • Renal Cells: Such as LLC-PK1 (porcine kidney epithelial cells), to assess potential nephrotoxicity.[9]

  • Immune Cells: Such as Jurkat cells (human T lymphocyte cell line), to evaluate potential immunotoxicity.

MTT Assay (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle control (medium with the same solvent concentration used for the drug) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).[10][11]

Protocol:

  • Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical IC₅₀ Values of this compound in Different Cell Lines

Cell LineAssay24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
HepG2MTT>10085.265.7
H9c2MTT95.472.158.3
LLC-PK1MTT>100>10092.5
JurkatMTT78.661.349.8

Table 2: Hypothetical Percentage of Apoptotic and Necrotic Cells after 48h Treatment with this compound

Cell LineConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
HepG2508.25.12.3
10015.69.84.5
H9c25012.57.33.1
10025.114.26.8

Visualization of Workflows and Pathways

Visual diagrams are essential for representing complex experimental procedures and biological pathways.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates talastine_prep This compound Serial Dilution mtt_assay MTT Assay (Metabolic Activity) talastine_prep->mtt_assay Treatment (24, 48, 72h) ldh_assay LDH Assay (Membrane Integrity) talastine_prep->ldh_assay Treatment (24, 48, 72h) apoptosis_assay Apoptosis Assay (Annexin V/PI) talastine_prep->apoptosis_assay Treatment (24, 48, 72h) data_collection Absorbance/Fluorescence Measurement mtt_assay->data_collection ldh_assay->data_collection apoptosis_assay->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc apoptosis_quant Apoptosis Quantification data_collection->apoptosis_quant

Caption: Workflow for in vitro cytotoxicity screening.

Generalized Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis drug_stimulus Drug-induced Stress (e.g., Talastine) drug_stimulus->death_receptor drug_stimulus->mitochondrion

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Potential Involvement of Integrin Signaling

Some antihistamines have been shown to modulate the integrin signaling pathway, which could be relevant to potential cardiotoxicity.[8] Further investigation into this pathway may be warranted if cardiotoxicity is observed.

Integrin_Signaling antihistamine Antihistamine (e.g., Talastine) integrin Integrin antihistamine->integrin Modulates fak FAK integrin->fak Activates downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) fak->downstream cellular_response Cellular Response (e.g., Proliferation, Survival, Adhesion) downstream->cellular_response

References

An In-Depth Technical Guide to the Structure-Activity Relationship of Talastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Talastine hydrochloride is a histamine (B1213489) H1-receptor antagonist used for the symptomatic relief of allergic conditions.[1] Its chemical structure, 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one hydrochloride, places it within the phthalazinone class of compounds.[2][3] Understanding the relationship between its molecular architecture and its biological activity is paramount for the rational design of novel, more potent, and selective antihistaminic agents. This guide aims to provide a detailed analysis of the SAR of Talastine, focusing on the key structural components that contribute to its antihistaminic effects.

Chemical Structure and Physicochemical Properties

This compound possesses a core phthalazinone scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms. Key structural features include a benzyl (B1604629) group at the 4-position, and a dimethylaminoethyl side chain at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₂₂ClN₃O
Molecular Weight 343.85 g/mol
IUPAC Name 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one;hydrochloride
CAS Number 16188-76-4
Chemical Class Phthalazinone, First-Generation Antihistamine

Structure-Activity Relationship (SAR) Analysis

The antihistaminic activity of Talastine is attributed to its specific interaction with the H1-receptor. The general pharmacophore for first-generation H1-antihistamines consists of two aromatic rings, a spacer, and a terminal amine group. The SAR of Talastine can be dissected by examining its primary structural components:

The Phthalazinone Core

The phthalazinone moiety serves as a rigid scaffold, correctly orienting the other functional groups for optimal receptor binding. Phthalazinone derivatives have been explored for a variety of pharmacological activities, indicating that this core is a privileged structure in medicinal chemistry.[4][5] In the context of H1-antagonism, it acts as one of the two required aromatic systems.

The 4-Benzyl Group

The benzyl group at the 4-position of the phthalazinone ring constitutes the second aromatic system, a critical feature for H1-receptor affinity. The lipophilic nature of this group likely contributes to its interaction with a hydrophobic pocket within the receptor. Modifications to this group, such as substitution on the phenyl ring, would be expected to modulate potency and selectivity.

The N-2 Side Chain: Spacer and Terminal Amine

The dimethylaminoethyl chain at the N-2 position is crucial for the molecule's interaction with the H1-receptor. This side chain can be broken down into two key components:

  • The Ethyl Spacer: The two-carbon chain acts as a spacer, ensuring the correct distance between the phthalazinone core and the terminal amine for effective receptor binding.

  • The Terminal Dimethylamino Group: The tertiary amine is a key feature for H1-receptor antagonists. At physiological pH, this group is protonated, and the resulting cation forms an ionic bond with an anionic residue, likely an aspartate, in the H1-receptor binding site. The methyl groups on the nitrogen can influence the basicity of the amine and its interaction with the receptor.

Table 2: Qualitative Structure-Activity Relationship of Talastine Moieties

Structural MoietyLikely Contribution to Activity
Phthalazinone Core Rigid scaffold; one of the two key aromatic systems for receptor interaction.
4-Benzyl Group Second aromatic system; lipophilic interactions with the receptor.
Ethyl Spacer Provides optimal distance between the core and the terminal amine.
Terminal Dimethylamino Group Forms a key ionic interaction with the H1-receptor upon protonation.

Mechanism of Action and Signaling Pathway

Talastine acts as an inverse agonist at the histamine H1-receptor. In its inactive state, the H1-receptor exists in an equilibrium between active and inactive conformations. Histamine binding stabilizes the active conformation, leading to the initiation of downstream signaling. Talastine, on the other hand, binds to and stabilizes the inactive conformation of the receptor, shifting the equilibrium towards the inactive state and thus reducing the basal level of receptor signaling.

Upon activation by histamine, the H1-receptor, a G-protein coupled receptor (GPCR), couples to Gq/11. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. By preventing the initial activation of the H1-receptor, Talastine blocks this entire downstream cascade.[1]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Gq11 Gq/11 H1R_active->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R_active Binds & Activates Talastine Talastine Talastine->H1R_inactive Binds & Stabilizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Experimental_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (H1R) - [³H]-Mepyramine - Talastine Dilutions - Buffers start->prepare_reagents assay_setup Set up Assay Plate: - Add membranes, radioligand, and test compound/controls prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapidly Filter through Glass Fiber Filters incubation->filtration washing Wash Filters with Cold Buffer filtration->washing scintillation_counting Measure Radioactivity with Scintillation Counter washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end SAR_Relationship cluster_features Key Structural Features cluster_contributions Contribution to Activity Talastine Talastine Structure Phthalazinone Phthalazinone Core Talastine->Phthalazinone Benzyl 4-Benzyl Group Talastine->Benzyl SideChain N-2 Side Chain Talastine->SideChain Scaffold Rigid Scaffold & Aromatic System Phthalazinone->Scaffold Lipophilic Lipophilic Interaction & Second Aromatic System Benzyl->Lipophilic Ionic Ionic Interaction & Optimal Spacing SideChain->Ionic Activity H1-Receptor Antagonist Activity Scaffold->Activity Lipophilic->Activity Ionic->Activity

References

Talastine Hydrochloride's Potential for Blood-Brain Barrier Penetration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Talastine (B97408) hydrochloride is an H1-receptor antagonist classified as a first-generation antihistamine.[1][2] This classification strongly suggests a high potential for crossing the blood-brain barrier and eliciting effects on the central nervous system (CNS). First-generation antihistamines are known for their ability to penetrate the BBB, leading to sedative effects.[2][3] This guide will explore the theoretical basis for talastine hydrochloride's likely BBB penetration, provide comparative data from other first-generation antihistamines, detail experimental protocols to verify this potential, and discuss the potential CNS signaling pathways involved.

Physicochemical Properties and their Implications for BBB Penetration

The ability of a molecule to cross the BBB is largely influenced by its physicochemical properties. While a complete experimental profile for this compound is not publicly available, some key properties can be found.

PropertyValueImplication for BBB Penetration
Molecular Weight 343.85 g/mol (Hydrochloride salt)[4][5]Molecules with a molecular weight under 400-500 Da generally show improved BBB permeability. This compound falls within this favorable range.
Structure Phthalazinone derivative[6]The lipophilicity of the core structure is a key determinant.
Classification First-Generation Antihistamine[1][2]This class of drugs is characterized by its ability to cross the BBB.[2][3]

Comparative Analysis of BBB Penetration: First vs. Second Generation Antihistamines

To infer the potential BBB penetration of this compound, it is useful to compare it with other antihistamines for which quantitative data are available. First-generation antihistamines generally exhibit significant brain penetration, whereas second-generation antihistamines are designed to be excluded from the CNS.[3][7][8][9][10]

In Vivo Brain-to-Plasma Concentration Ratios (Kp)

The Kp value, the ratio of the drug concentration in the brain to that in the plasma at steady-state, is a key indicator of BBB penetration.

Antihistamine (Generation)Kp (Brain-to-Plasma Ratio)Reference
Doxylamine (First)4.34 ± 1.26[11]
Diphenhydramine (First)18.4 ± 2.35[11]
Chlorpheniramine (B86927) (First)34.0 ± 9.02[11]
Terfenadine (Second)2.21 ± 1.00[11]
Acrivastine (Second)0.072 ± 0.014[11]
Fexofenadine (Second)0.018 ± 0.002[11]
Brain H1 Receptor Occupancy

Positron Emission Tomography (PET) studies can quantify the percentage of H1 receptors in the brain occupied by an antihistamine, providing a direct measure of its CNS activity.

Antihistamine (Generation)H1 Receptor Occupancy (%)Reference
d-chlorpheniramine (2 mg) (First)~50-77%[12][13]
Ketotifen (B1218977) (1 mg) (First)~72%[12]
Terfenadine (Second)~17%[13]
Olopatadine (B1677272) (5 mg) (Second)~15%[12]
Loratadine (B1675096) (10 mg) (Second)~13.8%[14]
Desloratadine (B1670295) (5 mg) (Second)~6.47%[14]
Fexofenadine (Second)<20%[12]

Given that this compound is a first-generation antihistamine, it is reasonable to hypothesize that its Kp value and H1 receptor occupancy would be more aligned with those of doxylamine, diphenhydramine, and chlorpheniramine than with the second-generation compounds.

Experimental Protocols for Assessing BBB Penetration

To definitively determine the BBB penetration of this compound, a combination of in vitro and in vivo experimental models should be employed.

In Vitro Models

This assay predicts passive diffusion across the BBB.[15][16][17][18]

Principle: A 96-well microplate system is used where a filter plate is coated with a lipid mixture mimicking the BBB. The test compound is added to a donor well, and its diffusion into an acceptor well is measured.[19]

Protocol:

  • A 96-well filter plate (donor plate) is coated with a porcine brain lipid extract dissolved in an organic solvent.[17]

  • The solvent is allowed to evaporate, leaving a lipid membrane.

  • The acceptor plate is filled with a buffer solution.

  • The test compound (e.g., 50 µM this compound in a buffer solution with a low percentage of DMSO) is added to the donor plate.[16]

  • The donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • The assembly is incubated at room temperature with gentle shaking for a defined period (e.g., 1-4 hours).[16]

  • The concentrations of the compound in both the donor and acceptor wells are quantified by LC-MS/MS.

  • The effective permeability (Pe) is calculated.

This assay determines if a compound is a substrate for the P-glycoprotein (P-gp) efflux pump, a key transporter at the BBB.[20][21][22][23][24]

Principle: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which codes for P-gp) are grown as a monolayer on a semi-permeable membrane. The transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[20]

Protocol:

  • MDCK-MDR1 cells are seeded onto Transwell inserts and cultured for 3-5 days to form a confluent monolayer.[20][22]

  • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[24]

  • For the A-B permeability assay, the test compound (e.g., 10 µM this compound) is added to the apical (donor) compartment, and buffer is added to the basolateral (acceptor) compartment.[20][22]

  • For the B-A permeability assay, the test compound is added to the basolateral (donor) compartment, and buffer is added to the apical (acceptor) compartment.

  • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a set time (e.g., 60-90 minutes).[20][22]

  • Samples are taken from the acceptor compartments at various time points and the concentration of the compound is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) for both directions is calculated, and the efflux ratio is determined.

In Vivo Models

This technique provides a direct measure of the rate of drug uptake into the brain.[25][26][27][28][29]

Principle: The blood supply to one cerebral hemisphere of an anesthetized animal (typically a rat) is replaced with a perfusion fluid containing the test compound at a known concentration.[27][28]

Protocol:

  • A rat is anesthetized, and the common carotid artery is cannulated.[28]

  • The animal is perfused with a saline solution to flush out the blood.[26]

  • A perfusion fluid (e.g., artificial blood or saline) containing a known concentration of the test compound (this compound) and a vascular space marker is infused at a constant rate for a short period (e.g., 30-300 seconds).[29]

  • At the end of the perfusion, the animal is decapitated, and the brain is removed and dissected.

  • The concentration of the compound in the brain tissue is measured and used to calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.

Potential CNS Signaling Pathways

Should this compound cross the BBB, it would act as an antagonist or inverse agonist at histamine (B1213489) H1 receptors in the CNS.[30][31] Histamine in the brain acts as a neurotransmitter that regulates arousal, wakefulness, and alertness.[32][33]

By blocking H1 receptors, first-generation antihistamines inhibit the normal effects of histamine, leading to the characteristic sedative effects.[32] The histaminergic system interacts with other neurotransmitter systems, including acetylcholine, dopamine, norepinephrine, and serotonin.[33]

Visualizations

Experimental Workflow for BBB Penetration Assessment

G cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation cluster_2 Data Analysis & Conclusion PAMPA PAMPA-BBB Assay (Passive Permeability) MDCK MDCK-MDR1 Assay (P-gp Efflux) PAMPA->MDCK If permeable Perfusion In Situ Brain Perfusion (Brain Uptake Rate) MDCK->Perfusion If not a P-gp substrate PK Pharmacokinetic Study (Kp Determination) Perfusion->PK Analysis Analyze Pe, Efflux Ratio, Kin, and Kp values PK->Analysis Conclusion Conclude on BBB Penetration Potential Analysis->Conclusion

Caption: Proposed experimental workflow for assessing the BBB penetration of this compound.

Generalized H1 Antihistamine Signaling in the CNS

G Talastine Talastine HCl (in CNS) H1R Histamine H1 Receptor Talastine->H1R Antagonizes Gq Gq/11 Protein H1R->Gq Activates (blocked) PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Activity Altered Neuronal Excitability Ca_PKC->Neuronal_Activity Sedation Sedation/ Drowsiness Neuronal_Activity->Sedation G Start Administer Antihistamine BBB Does it cross the BBB? Start->BBB H1R Does it have high affinity for CNS H1 receptors? BBB->H1R Yes NonSedative Low Potential for Sedative Effects BBB->NonSedative No Sedative High Potential for Sedative Effects H1R->Sedative Yes H1R->NonSedative No

References

Methodological & Application

Protocol for synthesizing Talastine Hydrochloride in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Talastine Hydrochloride

Introduction

Talastine, with the IUPAC name 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one, is a first-generation H1 antihistamine.[1][2] Its chemical structure is based on a 1,4-disubstituted phthalazinone core.[2][3] The synthesis of the phthalazinone scaffold and its derivatives is a well-established area of medicinal chemistry, often involving cyclocondensation reactions to form the core heterocyclic system, followed by functionalization.[4][5] This document outlines a representative laboratory-scale protocol for the synthesis of this compound, based on established chemical principles for phthalazinone synthesis. The described pathway is a plausible route for researchers and drug development professionals.

Chemical Principles

The synthesis of Talastine generally involves two key transformations:

  • Formation of the Phthalazinone Core: A common and effective method for constructing the phthalazinone ring is the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine (B178648).[3][6] This reaction forms the pyridazinone portion of the bicyclic system.

  • N-Alkylation: Introduction of the (2-dimethylamino)ethyl side chain is typically achieved via a nucleophilic substitution reaction (N-alkylation) on the nitrogen atom at position 2 of the phthalazinone ring. This involves reacting the phthalazinone intermediate with an appropriate alkyl halide under basic conditions.

The final step involves converting the free base into its hydrochloride salt to improve its solubility and stability for pharmaceutical applications.

Experimental Protocols

Important Safety Note: This protocol is intended for trained professional researchers in a properly equipped laboratory. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. All reagents are for laboratory use only and their Safety Data Sheets (SDS) should be consulted before use.

Step 1: Synthesis of 4-benzylphthalazin-1(2H)-one (Intermediate I)

The initial step involves the formation of the core phthalazinone structure via a cyclocondensation reaction.

  • Methodology: 2-(Phenylacetyl)benzoic acid is used as the starting precursor. This material is reacted with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or acetic acid. The reaction mixture is heated under reflux to drive the condensation and cyclization, resulting in the formation of water as a byproduct and the desired 4-benzylphthalazin-1(2H)-one intermediate. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by cooling the reaction mixture, followed by filtration to collect the precipitated solid. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Talastine free base (4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one)

This step involves the N-alkylation of the phthalazinone intermediate to introduce the active side chain.

  • Methodology: The 4-benzylphthalazin-1(2H)-one (Intermediate I) is dissolved in an aprotic polar solvent such as N,N-Dimethylformamide (DMF). A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added to deprotonate the nitrogen at the N-2 position, forming a more nucleophilic anion. To this mixture, 2-chloro-N,N-dimethylethanamine hydrochloride is added, and the reaction is stirred, often with gentle heating, to facilitate the nucleophilic substitution. After the reaction is complete (as monitored by TLC), the mixture is worked up, typically by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude Talastine free base, which can be purified by column chromatography.

Step 3: Formation of this compound (Final Product)

The final step is the conversion of the Talastine free base into its more stable and water-soluble hydrochloride salt.

  • Methodology: The purified Talastine free base is dissolved in a dry, anhydrous solvent such as diethyl ether or isopropanol. A solution of hydrogen chloride (HCl) in a compatible anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the free base. The addition of acid protonates the basic tertiary amine of the side chain, causing the this compound salt to precipitate out of the solution. The solid product is then collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield the final product.

Data Presentation

The following table summarizes representative quantitative data for the key synthetic steps. Yields and reaction conditions are based on typical values reported in the literature for analogous phthalazinone syntheses and may require optimization for this specific pathway.

StepReaction TypeKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1 Cyclocondensation2-(Phenylacetyl)benzoic acid, Hydrazine hydrateEthanolReflux (~78°C)4 - 875 - 90%
2 N-AlkylationIntermediate I, NaH, 2-chloro-N,N-dimethylethanamineDMF50 - 70°C3 - 660 - 80%
3 Salt FormationTalastine free base, HCl (in ether)Diethyl Ether0 - 25°C1 - 2>95%

Visualizations

The following diagrams illustrate the synthetic pathway and a generalized workflow for a single reaction step.

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents A 2-(Phenylacetyl)benzoic acid I1 Intermediate I (4-benzylphthalazin-1(2H)-one) A->I1 Step 1: Cyclocondensation (Reflux) B Hydrazine Hydrate B->I1 Step 1: Cyclocondensation (Reflux) C 1. NaH 2. 2-Chloro-N,N-dimethylethanamine P1 Product II (Talastine Free Base) C->P1 D Anhydrous HCl FP Final Product (this compound) D->FP I1->P1 Step 2: N-Alkylation P1->FP Step 3: Salt Formation

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start reagents Combine Reactants & Solvents start->reagents reaction Heat / Stir (Monitor by TLC) reagents->reaction workup Quench Reaction & Extract Product reaction->workup purify Purify Crude Product (Recrystallization or Chromatography) workup->purify analyze Characterize Product (NMR, MS, m.p.) purify->analyze end End analyze->end

References

Techniques for Quantifying Talastine Hydrochloride in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talastine Hydrochloride is a second-generation H1 receptor antagonist. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of this compound in biological samples. While specific validated methods for this compound are not widely published, this document adapts established and validated methods for other second-generation antihistamines with similar physicochemical properties, such as loratadine (B1675096). The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to their sensitivity, specificity, and reproducibility.

Analytical Techniques

The quantification of this compound in biological samples can be effectively achieved using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for routine analysis. It offers good sensitivity and selectivity when coupled with appropriate sample preparation.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification, offering superior sensitivity and specificity, making it ideal for detecting low concentrations of the drug and its metabolites.

Data Presentation: Quantitative Data for Similar H1 Antagonists

The following tables summarize typical quantitative data from validated methods for other second-generation antihistamines, providing a reference for the expected performance of a method developed for this compound.

Table 1: HPLC-UV Methods for Antihistamine Quantification in Human Plasma

AnalyteLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Reference
Loratadine0.5 - 500.5>852.3 - 6.35.2 - 14.1[1]
Lovastatin (B1675250)1 - 100188.61 ± 7.0010.45 ± 6.888.68 ± 5.13[2]
Roxatidine5 - 10005>87<10<10[3]

Table 2: LC-MS/MS Methods for Antihistamine Quantification in Human Plasma

AnalyteLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Reference
Famotidine0.5 - 10000.5Not Reported1.37 - 9.293.51 - 9.40[4]
Lafutidine0.5 - 10000.5Not Reported1.37 - 9.293.51 - 9.40[4]
Ulotaront0.02 - 200.0275.7<15<15
Loratadine0.200 - 20.00.200Not Reported4.2 - 9.86.3 - 8.1

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using HPLC-UV

This protocol is adapted from a validated method for loratadine and is a starting point for method development for this compound.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1.0 mL of human plasma in a centrifuge tube, add a suitable internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 5.0 mL of an extraction solvent (e.g., a mixture of 2-methylbutane and hexane, 2:1 v/v).[1]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject 50 µL into the HPLC system.

2. HPLC-UV Conditions (Adapted)

  • Column: Supelcosil LC-18-DB or equivalent C18 column[1]

  • Mobile Phase: A mixture of acetonitrile (B52724), water, 0.5 M KH2PO4, and phosphoric acid (e.g., 440:480:80:1, v/v/v/v).[1]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV scan of this compound (a starting point could be around 250 nm).

  • Column Temperature: Ambient

  • Injection Volume: 50 µL

3. Method Validation Parameters

The method should be validated according to ICH guidelines, including:

  • Linearity: Analyze a series of calibration standards over a clinically relevant concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Selectivity: Assessed by analyzing blank plasma samples from different sources to ensure no endogenous interferences.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term at room temperature, and long-term storage).

Protocol 2: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of this compound, adapted from methods for other antihistamines.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (a stable isotope-labeled version of this compound is ideal).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions (Adapted)

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column, such as an Agilent Zorbax SB-CN (150 mm x 2.1 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and 20 mM ammonium (B1175870) acetate.[4]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: The precursor and product ion transitions for this compound and the internal standard need to be optimized by direct infusion.

3. Method Validation

The LC-MS/MS method must be fully validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability as per regulatory guidelines (e.g., FDA, EMA).

Mandatory Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent (5 mL) add_is->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 inject Inject (50 µL) vortex2->inject hplc HPLC Separation (C18 Column) inject->hplc uv UV Detection hplc->uv data Data Acquisition & Processing uv->data

Caption: HPLC-UV Experimental Workflow.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject lc LC Separation (Reversed-Phase) inject->lc msms MS/MS Detection (MRM Mode) lc->msms data Data Acquisition & Processing msms->data

Caption: LC-MS/MS Experimental Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Azelastine Hydrochloride in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

Azelastine hydrochloride is a potent, second-generation histamine (B1213489) H1-receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis. It is available in various formulations such as nasal sprays and eye drops. Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies of Azelastine Hydrochloride. This application note describes a robust RP-HPLC method for its determination.

Principle

The method utilizes reverse-phase chromatography to separate Azelastine Hydrochloride from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the elution of the analyte. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where Azelastine Hydrochloride exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Reagents and Solvents:

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Water (HPLC grade)

    • Azelastine Hydrochloride reference standard

Preparation of Solutions
  • Buffer Preparation (Phosphate Buffer, pH 3.1): Dissolve 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.1 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas by sonication.[1][2]

  • Mobile Phase Preparation: Prepare a mixture of the phosphate buffer (pH 3.1) and acetonitrile in a ratio of 60:40 (v/v).[1][2] Degas the mobile phase by sonication before use.

  • Standard Stock Solution Preparation (500 µg/mL): Accurately weigh and transfer 50 mg of Azelastine Hydrochloride working standard into a 100 mL volumetric flask. Add about 30 mL of acetonitrile and sonicate to dissolve. Allow the solution to cool to room temperature and dilute to the mark with the same solvent.[1][2]

  • Working Standard Solution Preparation (50 µg/mL): Transfer 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[1][2]

Sample Preparation (from Nasal Spray)
  • Transfer a volume of the nasal spray formulation equivalent to a known amount of Azelastine Hydrochloride into a volumetric flask.

  • For a sample solution with a target concentration of 50 µg/mL, transfer 2.5 mL of the sample solution into a 50 mL volumetric flask.[1][2]

  • Add approximately 30 mL of the mobile phase and sonicate to ensure proper mixing.[1][2]

  • Dilute to the mark with the mobile phase.[1][2]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Azelastine Hydrochloride.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.1) : Acetonitrile (60:40, v/v)[1]
Flow Rate 1.0 mL/min[1][3]
Injection Volume 20 µL[1]
Column Temperature Ambient
Detection Wavelength 239 nm[1]
Run Time Approximately 10 minutes[1]

Data Presentation

The following table summarizes the validation parameters for a typical HPLC method for Azelastine Hydrochloride.

Validation ParameterResult
Linearity Range 5 - 120 µg/mL[3][4]
Correlation Coefficient (r²) > 0.999[3][4]
Accuracy (% Recovery) 98.0% - 102.0%[1]
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.81 µg/mL[3][4]
Limit of Quantitation (LOQ) 2.44 µg/mL[3][4]
Retention Time Approximately 4.34 min[3][4]

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of Azelastine Hydrochloride.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer:Acetonitrile) D System Equilibration A->D B Prepare Standard Solution (Azelastine HCl) E Inject Standard/Sample B->E C Prepare Sample Solution (e.g., Nasal Spray) C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Peak Integration G->H I Quantification H->I J Report Generation I->J

Caption: Experimental workflow for the HPLC analysis of Azelastine Hydrochloride.

System Suitability

Before starting the analysis, the suitability of the chromatographic system should be verified. Inject the working standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be less than 2.0.

  • Theoretical Plates: Should be greater than 2000.

  • Relative Standard Deviation (RSD) of Peak Areas: Should be less than 2.0%.

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the determination of Azelastine Hydrochloride in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies. The validation data demonstrates that the method is reliable and meets the requirements of regulatory guidelines.

References

Application Notes & Protocols for Cell-Based Assays Involving Talastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talastine hydrochloride is a known H1-receptor antagonist, belonging to the chemical class of phthalazinones.[1][2] While its primary use has been as an antihistamine, recent research has highlighted the potential of repurposing antihistamines for anti-cancer therapy.[3][4] Studies on other antihistamines, such as azelastine (B1213491) and loratadine, have demonstrated their ability to induce apoptosis, cell cycle arrest, and autophagy in cancer cells, suggesting that this compound may possess similar properties worthy of investigation.[3][5]

These application notes provide a set of detailed protocols for cell-based assays to explore the potential anti-proliferative and cytotoxic effects of this compound on cancer cells. The described assays will enable researchers to assess its impact on cell viability, induction of apoptosis, and cell cycle progression.

Hypothetical Signaling Pathway of this compound in Cancer Cells

While the specific signaling pathways modulated by this compound in cancer are yet to be fully elucidated, a hypothetical pathway can be proposed based on the actions of other antihistamines and common cancer signaling cascades. This proposed pathway involves the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation, and the subsequent induction of autophagy and apoptosis.[6][7]

Talastine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1_Receptor H1 Receptor PI3K PI3K H1_Receptor->PI3K Talastine Talastine Hydrochloride Talastine->H1_Receptor Antagonism Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Autophagy_Induction Autophagy Induction mTORC1->Autophagy_Induction Apoptosis_Induction Apoptosis Induction mTORC1->Apoptosis_Induction MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with Talastine HCl (24, 48, 72h) Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Solubilization Add Solubilization Solution (e.g., DMSO) Incubation->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Apoptosis_Assay_Workflow Cell_Treatment Treat Cells with Talastine HCl Harvest_Cells Harvest Cells (Trypsinization) Cell_Treatment->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Wash_Cells->Staining Incubation Incubate in Dark (15 min) Staining->Incubation Analysis Analyze by Flow Cytometry Incubation->Analysis Cell_Cycle_Workflow Cell_Treatment Treat Cells with Talastine HCl Harvest_Cells Harvest Cells (Trypsinization) Cell_Treatment->Harvest_Cells Fixation Fix Cells in Cold 70% Ethanol Harvest_Cells->Fixation Staining Stain with PI and RNase A Fixation->Staining Incubation Incubate in Dark (30 min) Staining->Incubation Analysis Analyze by Flow Cytometry Incubation->Analysis

References

Application Note: Spectroscopic Characterization of Talastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the spectroscopic analysis of Talastine Hydrochloride, a first-generation antihistamine. Detailed protocols for characterization using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented. This application note aims to furnish researchers, scientists, and drug development professionals with the necessary methodologies for the qualitative and quantitative analysis of this active pharmaceutical ingredient (API).

Introduction

This compound is the hydrochloride salt of Talastine, an antihistamine with antiallergic properties used to alleviate allergy symptoms.[1] Chemically, it is known as 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one hydrochloride.[2] Rigorous analytical characterization is crucial for ensuring the quality, purity, and stability of this compound in pharmaceutical formulations. Spectroscopic techniques are powerful tools for elucidating its chemical structure and quantifying its presence. This document outlines the standard protocols for its comprehensive spectroscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₁N₃O·HCl[3]
Molecular Weight343.85 g/mol [3]
AppearanceCrystalline solid[3]
Melting Point178°C[3]
IUPAC Name4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one hydrochloride[2]

Spectroscopic Data (Illustrative)

The following tables summarize representative spectroscopic data for this compound. This data is illustrative and based on the known chemical structure and typical spectroscopic values for its functional groups. Actual experimental results may vary slightly.

Table 2: Illustrative UV-Vis Spectroscopic Data

ParameterValue
λmax~230 nm, ~280 nm (in 0.1 N HCl)
Molar Absorptivity (ε)To be determined experimentally

Table 3: Illustrative FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch (from HCl salt)
~3050Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1680C=O stretch (amide)
~1600, ~1490, ~1450Aromatic C=C stretch
~1370C-N stretch

Table 4: Illustrative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0s1HN-H (protonated amine)
~8.0-7.2m9HAromatic protons
~4.2t2H-CH₂-N (phthalazinone ring)
~3.5t2H-CH₂-N(CH₃)₂
~4.0s2H-CH₂-Ph
~2.8s6H-N(CH₃)₂

Table 5: Illustrative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C=O (amide)
~145-125Aromatic carbons
~55-CH₂-N(CH₃)₂
~45-N(CH₃)₂
~40-CH₂-N (phthalazinone ring)
~35-CH₂-Ph

Table 6: Illustrative Mass Spectrometry Data (ESI+)

m/zAssignment
308.17[M+H]⁺ (M = Talastine free base)
VariesFragmentation ions (e.g., loss of dimethylamine)

Experimental Protocols

UV-Visible Spectroscopy

This protocol describes the determination of the maximum absorbance wavelength (λmax) of this compound.

Materials:

  • This compound reference standard

  • 0.1 N Hydrochloric Acid (HCl)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of 0.1 N HCl to obtain a stock solution of 100 µg/mL.

  • Preparation of Working Solution: Dilute 10 mL of the stock solution to 100 mL with 0.1 N HCl to get a final concentration of 10 µg/mL.

  • Spectrophotometric Analysis:

    • Use 0.1 N HCl as the blank.

    • Scan the working solution from 200 to 400 nm.

    • Record the absorbance spectrum and determine the wavelength(s) of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Talastine HCl dissolve Dissolve in 0.1 N HCl (Stock) weigh->dissolve dilute Dilute to Working Solution dissolve->dilute blank Set Blank (0.1 N HCl) dilute->blank scan Scan Sample (200-400 nm) blank->scan determine Determine λmax scan->determine

UV-Vis Spectroscopy Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol outlines the acquisition of an FT-IR spectrum of solid this compound using the KBr pellet method.

Materials:

  • This compound reference standard

  • Potassium Bromide (KBr), spectroscopy grade

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation:

    • Dry the KBr powder in an oven to remove moisture.

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.[4]

    • Grind the this compound and KBr together in the agate mortar to a fine, homogenous powder.[4]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure to form a transparent or translucent pellet.[4]

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty sample holder.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Talastine HCl & KBr grind Grind to Homogenous Mixture weigh->grind press Press into KBr Pellet grind->press background Acquire Background Spectrum press->background acquire Acquire Sample Spectrum background->acquire

FT-IR Spectroscopy Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a this compound sample for ¹H and ¹³C NMR.

Materials:

  • This compound reference standard

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR spectrometer

  • 5 mm NMR tubes

  • Pipettes

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.[5]

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.[6]

    • Cap the tube and gently agitate until the sample is completely dissolved.

  • Spectral Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to obtain optimal resolution.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Talastine HCl into NMR Tube dissolve Dissolve in DMSO-d6 weigh->dissolve insert Insert Sample into Spectrometer dissolve->insert tune Tune and Shim insert->tune acquire_H Acquire 1H Spectrum tune->acquire_H acquire_C Acquire 13C Spectrum acquire_H->acquire_C

NMR Spectroscopy Workflow
Mass Spectrometry

This protocol details the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Mass spectrometer with an ESI source

  • Syringe pump or liquid chromatograph

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

  • Mass Spectrometric Analysis:

    • Infuse the sample solution into the ESI source via a syringe pump or inject it through an LC system.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize instrumental parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • If fragmentation data is desired, perform tandem MS (MS/MS) on the [M+H]⁺ ion.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution in Methanol dilute Dilute to Working Concentration stock->dilute infuse Infuse Sample into ESI Source dilute->infuse acquire_ms Acquire Full Scan MS (Positive Mode) infuse->acquire_ms acquire_msms Acquire MS/MS on [M+H]+ acquire_ms->acquire_msms

Mass Spectrometry Workflow

Conclusion

The spectroscopic methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. UV-Vis spectroscopy is suitable for quantitative analysis, while FT-IR, NMR, and Mass Spectrometry are indispensable for structural elucidation and impurity profiling. Adherence to these protocols will enable researchers and drug development professionals to ensure the identity, purity, and quality of this compound.

References

Investigating Mast Cell Degranulation: A Protocol for Evaluating the Potential Effects of Talastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Mast cells are pivotal players in the inflammatory and allergic response cascades. Upon activation, they undergo degranulation, a process that releases a host of pre-formed mediators, including histamine (B1213489) and proteases, from their cytoplasmic granules. This release triggers the classic symptoms of allergy and inflammation. Consequently, inhibiting mast cell degranulation is a key therapeutic strategy for a range of allergic disorders.

Talastine Hydrochloride is recognized as a histamine H1 receptor antagonist, effectively blocking the action of histamine post-release. However, the direct effects of this compound on the process of mast cell degranulation itself have not been documented in the available scientific literature. In contrast, several other H1-antihistamines, such as epinastine, ketotifen, and olopatadine, have demonstrated a dual mechanism of action that includes the stabilization of mast cells, thereby preventing mediator release.[1][2]

This document provides a comprehensive set of protocols for researchers to investigate the potential mast cell stabilizing properties of this compound. The methodologies described herein are based on established in vitro mast cell degranulation assays and provide a framework for quantifying the inhibitory effects of a test compound on the release of mast cell mediators.

Mechanism of IgE-Mediated Mast Cell Degranulation

Mast cell activation is frequently initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface by an allergen. This event triggers a complex intracellular signaling cascade, leading to the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators. A simplified representation of this pathway is provided below.

MastCell_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI binds Tyrosine_Kinases Tyrosine Kinase Activation (Lyn, Syk) FceRI->Tyrosine_Kinases Cross-linking PLC_activation PLCγ Activation Tyrosine_Kinases->PLC_activation IP3_DAG IP3 & DAG Production PLC_activation->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Granule_translocation Granule Translocation to Membrane Ca_release->Granule_translocation MAPK_pathway MAPK Pathway PKC_activation->MAPK_pathway MAPK_pathway->Granule_translocation Degranulation Degranulation Granule_translocation->Degranulation Mediator_Release Mediator Release (Histamine, etc.) Degranulation->Mediator_Release

Caption: IgE-mediated signaling pathway leading to mast cell degranulation.

Experimental Protocols

The following protocols are designed to assess the in vitro efficacy of a test compound, such as this compound, in inhibiting mast cell degranulation. The rat basophilic leukemia cell line, RBL-2H3, is a widely accepted model for studying mast cell functions due to its expression of the high-affinity IgE receptor.[3]

Protocol 1: In Vitro Mast Cell Degranulation Assay using RBL-2H3 Cells

This assay quantifies the release of β-hexosaminidase, a granular enzyme, as an indicator of mast cell degranulation.

Materials:

  • RBL-2H3 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Anti-DNP IgE

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • This compound (or other test compound)

  • Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate (B86180) buffer, pH 4.5

  • Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)

  • Triton X-100 (0.1% in Tyrode's Buffer)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Experimental Workflow:

Degranulation_Workflow cluster_workflow Experimental Workflow: β-Hexosaminidase Release Assay A 1. Seed RBL-2H3 cells in a 96-well plate and culture overnight. B 2. Sensitize cells with anti-DNP IgE. A->B C 3. Wash cells to remove unbound IgE. B->C D 4. Pre-incubate cells with varying concentrations of this compound. C->D E 5. Stimulate degranulation with DNP-HSA. D->E F 6. Centrifuge the plate to pellet cells. E->F G 7. Collect supernatant for β-hexosaminidase assay. F->G H 8. Lyse remaining cells for total β-hexosaminidase. F->H I 9. Add pNAG substrate to supernatant and lysate. G->I H->I J 10. Incubate and stop the reaction. I->J K 11. Measure absorbance at 405 nm. J->K L 12. Calculate percent degranulation and inhibition. K->L

Caption: Workflow for the β-hexosaminidase release assay.

Procedure:

  • Cell Culture and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/mL in complete DMEM and incubate overnight.

    • The following day, sensitize the cells by adding anti-DNP IgE to a final concentration of 0.5 µg/mL and incubate for at least 2 hours.

  • Compound Incubation:

    • Wash the sensitized cells twice with Tyrode's Buffer to remove unbound IgE.

    • Add 100 µL of Tyrode's Buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the appropriate wells. Include a vehicle control (buffer only).

    • Incubate for 30 minutes at 37°C.

  • Degranulation Induction:

    • To induce degranulation, add 10 µL of DNP-HSA (final concentration 100 ng/mL) to all wells except for the negative control (unstimulated) and total release wells.

    • Incubate for 1 hour at 37°C.

    • For total release, add 10 µL of 0.1% Triton X-100 to the designated wells.

  • Measurement of β-Hexosaminidase Activity:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 150 µL of stop buffer.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance_sample - Absorbance_unstimulated) / (Absorbance_total_release - Absorbance_unstimulated)] x 100

    • Calculate the percentage inhibition of degranulation by this compound: % Inhibition = [1 - (% Release_with_compound / % Release_vehicle_control)] x 100

Data Presentation

The following tables are templates for presenting the quantitative data obtained from the described experiments.

Table 1: Effect of this compound on β-Hexosaminidase Release from RBL-2H3 Cells

Concentration of Talastine HCl (µM)% β-Hexosaminidase Release (Mean ± SD)% Inhibition (Mean ± SD)
Vehicle Control (0)0
0.1
1
10
100
Positive Control (e.g., Ketotifen 10 µM)

Table 2: Summary of Inhibitory Potency (IC50) of Test Compounds on Mast Cell Degranulation

CompoundIC50 (µM)
This compoundTo be determined
Ketotifen (Reference Compound)Literature value or experimentally determined

Conclusion

While this compound is an established H1 antihistamine, its role as a potential mast cell stabilizer remains to be elucidated. The protocols and frameworks provided in this document offer a robust starting point for researchers to systematically investigate and quantify the effects of this compound on mast cell degranulation. The successful inhibition of mediator release in these assays would suggest a dual mechanism of action for this compound, positioning it as a compound of interest for further development in the treatment of allergic and inflammatory conditions.

References

Investigating Talastine Hydrochloride in Respiratory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talastine Hydrochloride is identified as a first-generation H1-antihistamine with antiallergic properties, primarily utilized for the relief of allergic symptoms.[1] Its classification under the Anatomical Therapeutic Chemical (ATC) code for respiratory system agents (R06AB07) suggests its potential relevance in the study and treatment of respiratory conditions mediated by histamine (B1213489).[2][3] However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of specific preclinical and clinical studies investigating the application of this compound in respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).

This document aims to bridge this informational gap by providing detailed, albeit hypothetical, application notes and experimental protocols for the investigation of this compound in respiratory research. The methodologies outlined below are based on established protocols for characterizing antihistamines and investigating respiratory inflammation, and are intended to serve as a foundational guide for researchers seeking to explore the therapeutic potential of this compound.

Preclinical Research Applications: Investigating Anti-Inflammatory and Antihistaminic Effects

In Vitro Assays

1.1.1. Histamine H1 Receptor Binding Affinity

  • Application Note: Determining the binding affinity of this compound to the histamine H1 receptor is a fundamental initial step in characterizing its pharmacological profile. A competitive radioligand binding assay can quantify the inhibitory constant (Ki), providing a measure of the compound's potency at its primary target. This data is crucial for comparing this compound with other antihistamines and for guiding dose selection in subsequent functional assays.

  • Experimental Protocol:

    Step Procedure Details
    1Membrane Preparation Utilize membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
    2Assay Components Prepare assay buffer (50 mM Tris-HCl, pH 7.4), radioligand (e.g., [³H]mepyramine), and a range of concentrations of unlabeled this compound.
    3Incubation Incubate the cell membranes with the radioligand and varying concentrations of this compound. Include a control with a high concentration of a known H1 antagonist for non-specific binding.
    4Separation Separate bound from free radioligand by rapid filtration through glass fiber filters.
    5Quantification Measure the radioactivity retained on the filters using a scintillation counter.
    6Data Analysis Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.

1.1.2. Mast Cell Degranulation Assay

  • Application Note: Mast cell degranulation and the subsequent release of histamine and other inflammatory mediators are key events in the pathophysiology of allergic asthma. This assay evaluates the ability of this compound to stabilize mast cells and inhibit this process, providing insight into its potential anti-allergic and anti-inflammatory effects beyond H1 receptor antagonism.

  • Experimental Protocol:

    Step Procedure Details
    1Cell Culture Culture a suitable mast cell line (e.g., RBL-2H3 cells) or primary mast cells.
    2Sensitization Sensitize the cells with anti-DNP IgE overnight.
    3Pre-treatment Pre-incubate the sensitized cells with various concentrations of this compound for a defined period.
    4Challenge Induce degranulation by challenging the cells with DNP-HSA.
    5Quantification Measure the release of β-hexosaminidase (a marker of degranulation) in the supernatant using a colorimetric assay.
    6Data Analysis Calculate the percentage inhibition of degranulation at each concentration of this compound and determine the IC50 value.

1.1.3. Cytokine Release from Bronchial Epithelial Cells

  • Application Note: Chronic airway inflammation in asthma and COPD involves the production of various cytokines by bronchial epithelial cells. This assay can investigate whether this compound possesses anti-inflammatory properties by modulating the release of key pro-inflammatory cytokines (e.g., IL-6, IL-8) from these cells.

  • Experimental Protocol:

    Step Procedure Details
    1Cell Culture Culture a human bronchial epithelial cell line (e.g., BEAS-2B) or primary human bronchial epithelial cells.
    2Pre-treatment Pre-treat the cells with different concentrations of this compound.
    3Stimulation Stimulate the cells with a pro-inflammatory agent such as TNF-α or lipopolysaccharide (LPS).
    4Supernatant Collection Collect the cell culture supernatant after a defined incubation period.
    5Cytokine Measurement Quantify the levels of specific cytokines (e.g., IL-6, IL-8) in the supernatant using ELISA.
    6Data Analysis Determine the effect of this compound on cytokine release and calculate the IC50 if a dose-dependent inhibition is observed.
In Vivo Animal Models

1.2.1. Guinea Pig Model of Allergic Asthma

  • Application Note: The guinea pig is a well-established animal model for studying allergic asthma due to its physiological similarities to humans in terms of airway anatomy and response to inflammatory mediators. This model can be used to assess the in vivo efficacy of this compound in attenuating key features of asthma, such as bronchoconstriction and airway hyperresponsiveness.

  • Experimental Protocol:

    Phase Procedure Details
    Sensitization Ovalbumin (OVA) Sensitization Sensitize guinea pigs with intraperitoneal injections of OVA mixed with an adjuvant (e.g., aluminum hydroxide).
    Challenge Aerosolized OVA Challenge Expose the sensitized animals to an aerosol of OVA to induce an asthmatic response.
    Treatment This compound Administration Administer this compound (e.g., orally or intraperitoneally) at various doses prior to the OVA challenge.
    Assessment Measurement of Airway Resistance Measure bronchoconstriction and airway hyperresponsiveness using whole-body plethysmography.
    Bronchoalveolar Lavage (BAL) Perform BAL to collect fluid for the analysis of inflammatory cell infiltration (e.g., eosinophils) and cytokine levels.
    Histopathology Collect lung tissue for histological examination of inflammation and airway remodeling.

Potential Signaling Pathways and Mechanisms of Action

Based on its classification as an H1-antihistamine and the known mechanisms of similar drugs, the following signaling pathways are proposed as relevant areas of investigation for this compound in respiratory studies.

  • Histamine H1 Receptor Inverse Agonism: this compound likely acts as an inverse agonist at the H1 receptor, stabilizing it in its inactive conformation. This would inhibit the downstream signaling cascade initiated by histamine binding, which includes the activation of Gq/11 proteins, leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • Inhibition of NF-κB Activation: By blocking H1 receptor signaling, this compound may indirectly inhibit the activation of the transcription factor NF-κB, which plays a central role in the expression of pro-inflammatory genes, including cytokines and chemokines, in bronchial epithelial cells and other immune cells.

  • Mast Cell Stabilization: As investigated in the proposed in vitro assay, this compound may possess mast cell-stabilizing properties, potentially by interfering with the signaling pathways that lead to degranulation upon allergen cross-linking of IgE receptors.

Data Presentation

Quantitative data from the proposed experiments should be summarized in structured tables for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Pharmacological Profile of this compound

Assay Parameter Hypothetical Value
H1 Receptor BindingKi (nM)To be determined
Mast Cell DegranulationIC50 (µM)To be determined
IL-6 Release (BEAS-2B)IC50 (µM)To be determined
IL-8 Release (BEAS-2B)IC50 (µM)To be determined

Table 2: Hypothetical In Vivo Efficacy of this compound in a Guinea Pig Asthma Model

Treatment Group Dose (mg/kg) Airway Resistance (% increase over baseline) BAL Eosinophil Count (cells/mL)
Vehicle Control-To be determinedTo be determined
Talastine HClDose 1To be determinedTo be determined
Talastine HClDose 2To be determinedTo be determined
Positive Controle.g., MontelukastTo be determinedTo be determined

Visualizations

G cluster_0 Allergen Exposure cluster_1 Mast Cell cluster_2 Bronchial Smooth Muscle Cell Allergen Allergen IgE IgE Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates HistamineRelease Histamine Release MastCell->HistamineRelease H1R H1 Receptor HistamineRelease->H1R Activates Talastine_MC Talastine HCl (Potential Effect) Talastine_MC->MastCell Inhibits? Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca²⁺]i IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction Talastine_H1R Talastine HCl Talastine_H1R->H1R Blocks

Caption: Proposed mechanism of Talastine HCl in allergic bronchoconstriction.

G cluster_workflow In Vivo Asthma Model Workflow A Sensitization (Day 0 & 7) B Talastine HCl or Vehicle (Pre-challenge) A->B C Aerosol Challenge (e.g., Ovalbumin) B->C D Measure Airway Hyperresponsiveness C->D E Bronchoalveolar Lavage (BAL) C->E F Histopathology C->F G Data Analysis D->G E->G F->G

Caption: Experimental workflow for in vivo evaluation of Talastine HCl.

Conclusion

While direct research on the application of this compound in respiratory studies is currently limited, its classification as an H1-antihistamine provides a strong rationale for its investigation in this field. The application notes and experimental protocols detailed in this document offer a comprehensive framework for elucidating the potential therapeutic efficacy of this compound in allergic respiratory conditions. Further research is warranted to validate these hypothetical applications and to establish a definitive pharmacological profile of this compound in the context of respiratory diseases.

References

Troubleshooting & Optimization

Troubleshooting solubility issues with Talastine Hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with Talastine Hydrochloride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer for a cell-based assay. What is the recommended first step?

A1: For compounds with low aqueous solubility like this compound, the standard initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its strong solubilizing properties and compatibility with most cell culture systems at low final concentrations.[1][2]

Q2: After dissolving this compound in DMSO, it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[1] Always include a vehicle control with the same solvent concentration in your experiment.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, create an intermediate dilution of your DMSO stock in your cell culture medium, and then use this to make the final dilution.

  • Vortexing During Dilution: When adding the this compound stock solution to the aqueous medium, do so dropwise while continuously vortexing or vigorously mixing the medium. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.[2]

  • Warming the Medium: Gently warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.[2]

Q3: Are there alternative solvents to DMSO for this compound?

A3: If DMSO is not suitable for your experimental setup, other water-miscible organic solvents can be considered. These include ethanol, methanol, and N,N-dimethylformamide (DMF). The choice of solvent will depend on the specific experimental conditions and the tolerance of the biological system. It is crucial to test the solubility of this compound in small amounts of these alternative solvents first and to always include a corresponding vehicle control in your experiments.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, for ionizable compounds, modifying the pH of the aqueous medium can significantly impact solubility. This compound has a predicted basic pKa of 8.05, suggesting it is more soluble in acidic conditions. Therefore, using a buffer with a slightly acidic pH may enhance its solubility in aqueous solutions. However, the stability of the compound at different pH values should also be considered.

Q5: How can I be sure that solubility issues are not affecting my experimental results?

A5: Poor solubility can be a major source of variability in experimental data.[1] To ensure that solubility is not a confounding factor, visually inspect your solutions for any signs of precipitation or turbidity, both upon preparation and over the course of the experiment. If you suspect aggregation, techniques like Dynamic Light Scattering (DLS) can be used for detection. Inconsistent results between experiments can also be an indicator of solubility problems.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound does not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low intrinsic solubility.Increase the solvent volume. If the compound still does not dissolve, gentle warming (e.g., 37°C water bath) or sonication may be applied. If these methods fail, consider a stronger organic solvent like DMF.
Precipitation occurs immediately upon dilution into aqueous medium. The compound is "crashing out" due to a rapid change in solvent polarity.Add the stock solution dropwise into the pre-warmed (37°C) aqueous medium while vortexing.[2] Consider a serial dilution approach.
The solution appears cloudy or hazy after dilution. Formation of fine precipitate or aggregates.Filter the final solution using a 0.22 µm syringe filter. Note that this may reduce the effective concentration if the compound itself is being filtered out. Visually inspect for clarity.
Experimental results are inconsistent or not reproducible. Variability in the preparation of the compound solution or precipitation during the experiment.Standardize the protocol for preparing and diluting the compound. Prepare fresh dilutions for each experiment. Visually inspect for precipitation before use.
Cell death or other unexpected effects are observed in the vehicle control. The concentration of the organic solvent is too high.Reduce the final concentration of the organic solvent in the assay medium to the lowest effective level, ideally below 0.5% for DMSO.

Quantitative Data Summary

While specific experimental solubility data for this compound is limited, the following table provides predicted values and data for other antihistamines with similar properties to guide initial experimental design.

Compound Solvent Solubility Source
TalastineWater0.0692 mg/mL (Predicted)DrugBank Online[3]
LoratadineDMSO~25 mg/mLCayman Chemical
LoratadineEthanol~30 mg/mLCayman Chemical
LoratadineEthanol:PBS (1:3, pH 7.2)~0.25 mg/mLCayman Chemical
Azelastine HydrochlorideDMSO~10 mg/mLCayman Chemical
Azelastine HydrochlorideEthanol~0.25 mg/mLCayman Chemical

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh a small amount (e.g., 1 mg) of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Based on the molecular weight of this compound (343.85 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg, this would be approximately 291 µL. Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If particulates remain, sonicate the solution in a water bath for 5-10 minutes.[1]

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
  • Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.[2]

  • Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent precipitation.[2]

  • Final Mixing: Continue to mix the solution for an additional 30 seconds.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your cells.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO in the medium to account for any solvent-related effects.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Need to prepare Talastine HCl for in vitro assay dissolve_dmso Attempt to dissolve in DMSO to make a concentrated stock solution start->dissolve_dmso dissolved_q Is the solution clear? dissolve_dmso->dissolved_q sonicate_warm Apply gentle warming (37°C) or sonication dissolved_q->sonicate_warm No dilute_aqueous Dilute DMSO stock into aqueous medium dissolved_q->dilute_aqueous Yes sonicate_warm->dissolve_dmso alternative_solvent Consider alternative solvents (Ethanol, DMF) sonicate_warm->alternative_solvent precipitate_q Does it precipitate? dilute_aqueous->precipitate_q optimize_dilution Optimize dilution: - Pre-warm aqueous medium - Add stock dropwise while vortexing - Use serial dilutions precipitate_q->optimize_dilution Yes final_solution_ok Solution is ready for experiment. Remember vehicle control. precipitate_q->final_solution_ok No optimize_dilution->dilute_aqueous unresolved Solubility issue persists. Consider formulation aids (e.g., cyclodextrins). optimize_dilution->unresolved end Issue Resolved final_solution_ok->end

Caption: A workflow for troubleshooting solubility issues.

G Simplified Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Talastine Talastine HCl (Antagonist) Talastine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., allergic reaction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: The signaling pathway of the Histamine H1 receptor.

G Potential Involvement of Antihistamines in Integrin Signaling Antihistamines Antihistamines (e.g., Talastine HCl) Cardiomyocytes Cardiomyocytes Antihistamines->Cardiomyocytes Integrin Integrin Signaling Pathway Cardiomyocytes->Integrin Modulates Downstream Downstream Signaling (e.g., FAK, Akt, ERK) Integrin->Downstream Gene_Expression Altered Gene Expression Downstream->Gene_Expression Cardiotoxicity Potential for Cardiotoxicity (e.g., QT prolongation) Gene_Expression->Cardiotoxicity

Caption: Antihistamine interaction with integrin signaling.

References

Optimizing dosage of Talastine Hydrochloride for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers using Talastine Hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is an antihistamine drug.[1][2] Its primary mechanism of action is as a histamine (B1213489) H1 receptor (H1R) antagonist.[3][4] By blocking the H1 receptor, it inhibits the downstream signaling pathways typically activated by histamine.[5] In the context of cancer research, blocking the H1R pathway has been shown to suppress tumorigenesis in certain models.[3][4]

Q2: What are the potential effects of this compound in a cell culture setting?

A2: As an H1R antagonist, this compound can be used to investigate the role of the histamine H1 receptor in various cellular processes. Depending on the cell type and the expression of H1R, its effects can range from inhibiting cell proliferation and migration to inducing apoptosis.[5][6] The effects of histamine receptor activation are often tissue-specific, depending on the relative distribution of different histamine receptors.[5] Researchers often use H1R antagonists to explore their anti-cancer properties.[6]

Q3: What is a recommended starting concentration range for this compound in initial experiments?

A3: For a first experiment, it is advisable to test a wide range of concentrations to determine the sensitivity of your specific cell line. A logarithmic scale is often effective for this initial screen.[7] Without prior data on your cell line, a broad range is recommended to identify an effective window.

Parameter Recommendation Rationale
Initial Broad Range 10 nM, 100 nM, 1 µM, 10 µM, 100 µMTo capture a wide spectrum of potential cytotoxic and biological effects.
Follow-up Narrow Range Based on initial results (e.g., 5 µM, 10 µM, 25 µM, 50 µM)To pinpoint the IC50 (half-maximal inhibitory concentration) with greater accuracy.
Solvent Control 0.1% DMSO (or equivalent)To ensure that the solvent used to dissolve this compound is not causing cellular toxicity.

Troubleshooting and Dosage Optimization

Q1: I am observing high levels of cell death even at the lowest concentrations of this compound. What are the possible causes and solutions?

A1: Unexpectedly high cytotoxicity can stem from several factors. Below is a table of potential causes and recommended troubleshooting steps.

Potential Cause Description Suggested Solution
High Cell Line Sensitivity The specific cell line you are using may be exceptionally sensitive to H1R antagonism or off-target effects of the drug.Perform a dose-response experiment with a wider, lower range of concentrations (e.g., 0.1 nM to 1 µM).
Solvent Toxicity The solvent (e.g., DMSO) used to dissolve the drug may be at a concentration that is toxic to your cells.Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a "solvent only" control.
Incorrect Stock Concentration An error in calculating the stock solution concentration can lead to unintentionally high final concentrations.Re-calculate and re-prepare the stock solution. Verify the molecular weight and purity of the compound.
Contamination The drug stock or culture itself might be contaminated with bacteria or fungi, leading to cell death.[8]Perform a sterility test on the drug stock solution. Visually inspect cultures for signs of contamination like turbidity or filamentous growth.[8][9]

Below is a workflow to diagnose the issue of high cytotoxicity.

G A High Cytotoxicity Observed B Check for Contamination (Microscopy, Media Color) A->B C Contamination Present B->C Yes E No Contamination B->E No D Discard Culture & Re-sterilize Drug Stock C->D F Run Solvent Control (e.g., 0.1% DMSO) E->F G Is Solvent Toxic? F->G H Solvent is Toxic G->H Yes J Solvent is Not Toxic G->J No I Lower Solvent Concentration H->I K Verify Stock Concentration & Prepare Fresh Dilutions J->K L Perform Broad Dose-Response (e.g., 0.1 nM - 10 µM) K->L

Workflow for Troubleshooting High Cytotoxicity

Q2: I am not observing any significant effect of this compound on my cells, even at high concentrations. What should I do?

A2: A lack of response can be due to several factors related to the drug's activity or the biological context of your experiment.

Potential Cause Description Suggested Solution
Resistant Cell Line Your cell line may not express the H1 receptor or may have compensatory signaling pathways that make it resistant to H1R blockade.Verify H1R expression using qPCR or Western Blot. Consider testing a different, sensitive cell line as a positive control.
Insufficient Concentration The concentrations used may be too low to elicit a response in your specific cell model.Extend the dose range to higher concentrations (e.g., up to 200 µM), being mindful of solubility limits.
Drug Degradation This compound may be unstable in your culture medium over the duration of the experiment.Prepare fresh stock solutions. Minimize the exposure of stock solutions to light. Consider shorter incubation times.
Incorrect Assay Endpoint The chosen assay (e.g., a 24-hour viability assay) may not be optimal for observing the drug's effect, which might manifest over a longer period or through a different mechanism (e.g., migration).Perform a time-course experiment (e.g., 24h, 48h, 72h). Consider using alternative assays to measure proliferation, apoptosis, or migration.

Here is a logical workflow to address a lack of experimental effect.

G A No Effect Observed B Check H1R Expression (qPCR/Western Blot) A->B J Prepare Fresh Drug Stock A->J C Is H1R Expressed? B->C D Low/No Expression C->D No F H1R is Expressed C->F Yes E Choose a Different Cell Line D->E G Increase Drug Concentration Range (e.g., up to 200 µM) F->G H Perform Time-Course Experiment (24h, 48h, 72h) G->H I Consider Alternative Assays (Apoptosis, Migration) H->I

Workflow for Investigating Lack of Drug Effect

Experimental Protocols

Protocol 1: Determining the IC50 of this compound via MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. For example, for final concentrations of 1, 5, 10, 25, 50, and 100 µM, prepare 2, 10, 20, 50, 100, and 200 µM solutions. Include a "vehicle control" (medium with solvent) and a "no treatment" control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X drug dilutions to the corresponding wells. This brings the final volume to 100 µL (assuming evaporation) and the drug concentration to 1X.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Assessing Apoptosis via Annexin V/PI Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Signaling Pathway Visualization

Histamine H1 Receptor (H1R) Signaling Pathway

This compound acts as an antagonist to the H1R. The binding of histamine to H1R typically activates the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then cleaves PIP2 into IP3 and DAG, resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC), which can drive cellular responses like proliferation and inflammation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca Ca²⁺ Increase IP3->Ca PKC Protein Kinase C DAG->PKC Ca->PKC Response Cellular Response (Proliferation, Inflammation) PKC->Response Histamine Histamine Histamine->H1R Activates Talastine Talastine HCl Talastine->H1R Blocks

Simplified H1 Receptor Signaling Pathway

References

Addressing challenges in the purification of synthetic Talastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic Talastine Hydrochloride. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurity profiling for this compound is not extensively published, based on the synthesis of structurally related phthalazinone compounds, common impurities may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted compounds from intermediate synthetic steps.

  • Side-products: Resulting from unintended reactions, such as oxidation or hydrolysis.

  • Residual solvents: Organic solvents used during the synthesis and purification process.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities. Other useful techniques include:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and purity.

  • Mass Spectrometry (MS): To identify the molecular weights of the main compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of this compound and characterize impurities.

Q3: What are the typical solvents used for the recrystallization of this compound?

A3: For hydrochloride salts of active pharmaceutical ingredients (APIs), a common approach is to use a solvent in which the compound is soluble at elevated temperatures but poorly soluble at room temperature.[1] For this compound, suitable solvent systems might include:

  • Alcohols (e.g., ethanol (B145695), isopropanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • A mixture of a soluble solvent (like an alcohol) with an anti-solvent (like an ether or a hydrocarbon) can also be effective.[1]

Q4: How can I improve the yield of my purification process?

A4: Poor yield during purification can be addressed by:

  • Optimizing the crystallization solvent: Using a solvent system that minimizes the solubility of this compound at low temperatures.

  • Controlling the cooling rate: Slow cooling often leads to larger, purer crystals and better recovery.[2]

  • Minimizing transfer losses: Ensuring all product is transferred between vessels during filtration and washing.

  • Re-processing the mother liquor: The liquid remaining after crystallization may contain a significant amount of dissolved product that can be recovered through further concentration and cooling.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Crystallization Inefficient removal of impurities.- Select a different recrystallization solvent or solvent system. - Perform a second recrystallization. - Consider a pre-purification step such as column chromatography for very impure starting material.
Co-precipitation of impurities.- Ensure the solution is not supersaturated before cooling. - Slow down the cooling rate to allow for selective crystallization.
Oily Product Instead of Crystals The compound's melting point is lower than the boiling point of the solvent.- Use a lower-boiling point solvent.
Presence of impurities that inhibit crystallization.- Attempt to purify the crude product by another method (e.g., chromatography) before crystallization.
Poor Crystal Formation (Fine Powder) Rapid crystallization.- Slow down the cooling process. - Reduce the degree of supersaturation by using slightly more solvent.[2]
Colored Impurities Present Presence of colored byproducts from the synthesis.- Treat the solution with activated charcoal before filtration and crystallization.
Residual Solvents Detected Inadequate drying of the final product.- Dry the product under vacuum at an appropriate temperature for a longer duration.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 10-15 minutes.

  • Hot Filtration: While hot, filter the solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[2] Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Representative HPLC Method for Purity Analysis

This is a starting point for method development and will likely require optimization for your specific instrumentation and impurity profile. This method is based on common practices for analyzing related antihistamine compounds.[3][4]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The ratio will need to be optimized.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan of this compound (likely in the range of 220-300 nm).
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Visualizations

PurificationWorkflow Crude Crude Talastine HCl Dissolution Dissolution in Hot Solvent Crude->Dissolution Charcoal Activated Charcoal Treatment (Optional) Dissolution->Charcoal HotFiltration Hot Filtration Dissolution->HotFiltration If no charcoal treatment Charcoal->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling Isolation Vacuum Filtration Cooling->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Under Vacuum Washing->Drying Pure Pure Talastine HCl Drying->Pure

Caption: General workflow for the purification of this compound by recrystallization.

TroubleshootingTree Start Low Purity after Crystallization ImpurityType Are impurities colored? Start->ImpurityType Chromatography Consider column chromatography pre-purification Start->Chromatography If very impure Recrystallize Perform second recrystallization with different solvent ImpurityType->Recrystallize No Charcoal Use activated charcoal before filtration ImpurityType->Charcoal Yes CheckPurity Re-analyze purity by HPLC Recrystallize->CheckPurity Charcoal->Recrystallize Chromatography->Recrystallize

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Synthesis of Talastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Talastine Hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the intermediate, 4-benzyl-2H-phthalazin-1-one. The second step is the N-alkylation of this intermediate with 2-(dimethylamino)ethyl chloride, followed by conversion to its hydrochloride salt.

Q2: What are the critical parameters to control in the N-alkylation step?

A2: The critical parameters for the N-alkylation of 4-benzyl-2H-phthalazin-1-one include the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials and the exclusion of moisture are also crucial for optimal results.

Q3: How is the final hydrochloride salt of Talastine typically formed?

A3: The Talastine free base is converted to its hydrochloride salt by reacting it with hydrochloric acid in a suitable organic solvent, such as isopropanol (B130326) or ethanol (B145695). The hydrochloride salt then typically precipitates and can be collected by filtration.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of 4-benzyl-2H-phthalazin-1-one (Intermediate)
Potential Cause Recommended Solution
Incomplete reaction of 2-benzoylbenzoic acid with hydrazine (B178648) hydrate (B1144303).- Ensure the use of a slight excess of hydrazine hydrate. - Increase the reaction temperature or prolong the reaction time. Refluxing in a solvent like ethanol or acetic acid is common.
Side reactions due to high temperatures.- Monitor the reaction temperature closely. - Consider a stepwise temperature ramp-up.
Inefficient product isolation and purification.- Optimize the crystallization process. Recrystallization from a suitable solvent such as ethanol can improve purity and yield.[3]
Problem 2: Low Yield of Talastine (N-alkylation Step)
Potential Cause Recommended Solution
Incomplete Deprotonation of 4-benzyl-2H-phthalazin-1-one: The amide proton is not sufficiently acidic for weak bases.- Use a stronger base such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) to ensure complete deprotonation.
Poor Solubility of Reactants: The phthalazinone intermediate or the base may have low solubility in the chosen solvent.- Select a solvent that effectively dissolves all reactants. Aprotic polar solvents like DMF or DMSO are often good choices.[4]
O-alkylation Side Reaction: Alkylation occurs on the oxygen atom of the amide instead of the nitrogen.- This is a common side reaction in the alkylation of amides.[5] - The choice of solvent and counter-ion can influence the N/O selectivity. Aprotic polar solvents generally favor N-alkylation. - Lowering the reaction temperature may also favor N-alkylation.
Degradation of 2-(dimethylamino)ethyl chloride: The alkylating agent can be unstable, especially at higher temperatures.- Use a fresh, high-purity batch of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture at a controlled temperature.
Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). - If the reaction stalls, consider a moderate increase in temperature or extending the reaction time.
Problem 3: Difficulty in Purifying Talastine or its Hydrochloride Salt
Potential Cause Recommended Solution
Presence of Unreacted Starting Materials: Incomplete conversion leads to a mixture of product and starting materials.- Optimize reaction conditions to drive the reaction to completion (see Problem 2). - Utilize column chromatography to separate the product from unreacted 4-benzyl-2H-phthalazin-1-one.
Formation of O-alkylated Isomer: The O-alkylated byproduct can be difficult to separate from the desired N-alkylated product.- Optimize the N-alkylation conditions to minimize the formation of the O-alkylated isomer (see Problem 2). - Careful selection of the mobile phase for column chromatography may allow for separation.
Difficulty in Crystallization of the Hydrochloride Salt: The salt may be too soluble in the chosen solvent or may form an oil.- Use a solvent system where the hydrochloride salt has low solubility. A common technique is to dissolve the free base in a solvent like isopropanol or ethanol and then add a solution of HCl in the same solvent or as a gas.[1][2] - If an oil forms, try adding a non-polar co-solvent (e.g., diethyl ether) to induce precipitation. - Seeding with a small crystal of the desired product can initiate crystallization.
Low Purity of the Final Product: The presence of residual solvents or other impurities.- Ensure thorough drying of the final product under vacuum. - Recrystallization of the hydrochloride salt from a suitable solvent system can significantly improve purity.[6]

Experimental Protocols

While a detailed, validated protocol for this compound is not publicly available, the following general procedures for the key steps are based on the synthesis of similar phthalazinone derivatives.[3][7] Researchers should optimize these conditions for their specific laboratory setup.

Synthesis of 4-benzyl-2H-phthalazin-1-one (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzoylbenzoic acid in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Addition of Hydrazine: Add hydrazine hydrate (a slight molar excess) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. Collect the solid by filtration and wash with a cold solvent. The crude product can be purified by recrystallization from ethanol to yield 4-benzyl-2H-phthalazin-1-one.

N-alkylation of 4-benzyl-2H-phthalazin-1-one and Formation of Hydrochloride Salt
  • Deprotonation: In a dry reaction flask under an inert atmosphere, suspend 4-benzyl-2H-phthalazin-1-one in a dry aprotic solvent (e.g., DMF). Add a strong base (e.g., potassium hydroxide) and stir the mixture at room temperature for a specified time to allow for complete deprotonation.

  • Alkylation: Slowly add a solution of 2-(dimethylamino)ethyl chloride in the same solvent to the reaction mixture. The reaction may be exothermic, so maintain the temperature with a cooling bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Talastine free base.

  • Purification of Free Base: The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Hydrochloride Salt Formation: Dissolve the purified Talastine free base in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The this compound salt should precipitate.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the experimental workflow and troubleshooting process, the following diagrams are provided.

G cluster_step1 Step 1: Synthesis of 4-benzyl-2H-phthalazin-1-one cluster_step2 Step 2: N-Alkylation and Salt Formation A 2-Benzoylbenzoic Acid + Hydrazine Hydrate B Reaction (Reflux in Ethanol) A->B C Crude 4-benzyl-2H-phthalazin-1-one B->C D Recrystallization (Ethanol) C->D E Pure 4-benzyl-2H-phthalazin-1-one D->E F 4-benzyl-2H-phthalazin-1-one + Base (KOH) in DMF E->F G Deprotonation F->G H Addition of 2-(dimethylamino)ethyl chloride G->H I N-Alkylation Reaction H->I J Crude Talastine Free Base I->J K Purification (Column Chromatography) J->K L Pure Talastine Free Base K->L M Addition of HCl in Isopropanol L->M N Crystallization M->N O This compound N->O

Caption: Experimental workflow for the synthesis of this compound.

G cluster_alkylation Troubleshooting: N-Alkylation Step cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of Talastine IncompleteDeprotonation Incomplete Deprotonation LowYield->IncompleteDeprotonation PoorSolubility Poor Reactant Solubility LowYield->PoorSolubility OAlkylation O-Alkylation Side Reaction LowYield->OAlkylation ReagentDegradation Alkylating Agent Degradation LowYield->ReagentDegradation StrongerBase Use Stronger Base (e.g., KOH) IncompleteDeprotonation->StrongerBase BetterSolvent Use Aprotic Polar Solvent (e.g., DMF) PoorSolubility->BetterSolvent OptimizeConditions Optimize Temperature and Addition Rate OAlkylation->OptimizeConditions FreshReagent Use Fresh Alkylating Agent ReagentDegradation->FreshReagent

Caption: Troubleshooting logic for low yield in the N-alkylation step.

References

Technical Support Center: Method Refinement for Detecting Talastine Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method refinement of Talastine Hydrochloride metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic pathways for this compound?

A1: While specific metabolism data for Talastine is limited in publicly available literature, based on its chemical structure, the primary metabolic pathways are predicted to be:

  • N-dealkylation: The removal of one or both methyl groups from the dimethylaminoethyl moiety.[1][2][3]

  • Hydroxylation: The addition of a hydroxyl group, most likely on the benzyl (B1604629) ring or phthalazinone ring system.[4][5]

  • Oxidation: Further oxidation of the hydroxylated metabolites or the nitrogen atoms.

Q2: What are the recommended initial LC-MS/MS parameters for detecting Talastine and its potential metabolites?

A2: For initial screening, a reversed-phase C18 column is recommended with a mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid to ensure good ionization in positive mode.[6][7] A gradient elution will be necessary to separate the parent drug from its more polar metabolites. For mass spectrometry, use electrospray ionization in the positive ion mode (ESI+) and start with a multiple reaction monitoring (MRM) experiment if you have predicted metabolite masses.

Q3: What is the most effective sample preparation technique for extracting Talastine metabolites from plasma?

A3: Both protein precipitation and solid-phase extraction (SPE) are viable options. Protein precipitation with a solvent like acetonitrile is a simpler and faster method suitable for initial screening.[8] For cleaner extracts and potentially better sensitivity, a well-developed SPE method is recommended.[8] Liquid-liquid extraction (LLE) can also be employed, particularly for separating based on polarity.[6][9]

Q4: How can I confirm the structure of a novel Talastine metabolite?

A4: High-resolution mass spectrometry (HRMS), such as with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential for accurate mass measurement and elemental composition determination.[10] Tandem mass spectrometry (MS/MS) fragmentation patterns can provide structural information. For unambiguous identification, comparison with a synthesized reference standard is the gold standard.

Troubleshooting Guide

Issue 1: No or Low Signal for Metabolites
Question Possible Cause Suggested Solution
Why am I not detecting any metabolites? Inefficient extraction of polar metabolites.Optimize your sample preparation. If using LLE, adjust the pH of the aqueous phase to ensure metabolites are in a neutral state for better partitioning into the organic solvent. For SPE, ensure the sorbent type is appropriate for the polarity of the expected metabolites.
Low abundance of the metabolite in the sample.Increase the sample volume or concentrate the sample extract. Consider using a more sensitive instrument or optimizing the ionization source parameters.
Inappropriate LC-MS/MS parameters.Ensure the mobile phase pH is suitable for the ionization of your target metabolites. Check that the correct precursor and product ions are being monitored in your MRM method. Perform a full scan or product ion scan to identify potential metabolites if their masses are unknown.
Issue 2: Matrix Effects Suppressing Ionization
Question Possible Cause Suggested Solution
My metabolite signal is inconsistent between samples. How can I mitigate matrix effects? Co-elution of endogenous components from the biological matrix (e.g., phospholipids (B1166683) from plasma).Improve your sample preparation to remove interfering substances. SPE is generally more effective at this than protein precipitation.[8]
Modify your LC method to achieve better separation of your analytes from the matrix components. A longer gradient or a different column chemistry might be necessary.
Use an internal standard that is structurally similar to your analyte and co-elutes to compensate for ionization suppression.
Issue 3: Poor Chromatographic Peak Shape
Question Possible Cause Suggested Solution
My metabolite peaks are tailing or showing fronting. What can I do? Secondary interactions with the stationary phase.Adjust the mobile phase pH. For basic compounds like Talastine and its metabolites, a low pH mobile phase (e.g., with formic acid) can improve peak shape by protonating the analytes.[7]
Overloading of the analytical column.Dilute your sample or inject a smaller volume.
Issues with the column itself.Ensure the column is properly conditioned. If the problem persists, the column may be degraded and require replacement.
Issue 4: Difficulty in Structural Elucidation of Unknown Metabolites
Question Possible Cause Suggested Solution
I have a potential metabolite peak, but I'm unsure of its structure. Insufficient data for confident identification.Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental formula.[10]
Perform MS/MS experiments at different collision energies to generate a comprehensive fragmentation spectrum. Compare this to the fragmentation of the parent drug to identify common fragments and losses.
Isomeric metabolites are co-eluting.Optimize your chromatography to separate the isomers. This may require a longer run time, a different column, or a different mobile phase composition.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation
  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[11]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis or Full Scan/Product Ion Scan for unknown metabolite screening.

Data Presentation

Table 1: Predicted Talastine Metabolites and their m/z Values
Metabolite Metabolic Reaction Molecular Formula Monoisotopic Mass (Da) [M+H]+ m/z
Talastine-C19H21N3O307.1685308.1758
N-desmethyl-TalastineN-dealkylationC18H19N3O293.1528294.1601
N,N-didesmethyl-TalastineN-dealkylationC17H17N3O279.1372280.1445
Hydroxy-TalastineHydroxylationC19H21N3O2323.1634324.1707
N-oxide-TalastineN-oxidationC19H21N3O2323.1634324.1707

Visualizations

Troubleshooting_Workflow start Start: Experimental Issue issue Identify the Problem (e.g., No Signal, Poor Peak Shape) start->issue check_sample_prep Review Sample Preparation Protocol issue->check_sample_prep check_lc Evaluate LC Method issue->check_lc check_ms Assess MS Parameters issue->check_ms optimize_extraction Optimize Extraction (pH, solvent, SPE sorbent) check_sample_prep->optimize_extraction Issue persists optimize_chromatography Optimize Chromatography (gradient, column, mobile phase) check_lc->optimize_chromatography Issue persists optimize_ms Optimize MS Settings (ionization, MRM transitions) check_ms->optimize_ms Issue persists reanalyze Re-analyze Sample optimize_extraction->reanalyze optimize_chromatography->reanalyze optimize_ms->reanalyze end Problem Solved reanalyze->end Successful escalate Consult Senior Scientist reanalyze->escalate Unsuccessful

Caption: A general troubleshooting workflow for analytical method development.

Talastine_Metabolic_Pathway Talastine Talastine (C19H21N3O) N_desmethyl N-desmethyl-Talastine (C18H19N3O) Talastine->N_desmethyl N-dealkylation Hydroxy Hydroxy-Talastine (C19H21N3O2) Talastine->Hydroxy Hydroxylation N_oxide N-oxide-Talastine (C19H21N3O2) Talastine->N_oxide N-oxidation NN_didesmethyl N,N-didesmethyl-Talastine (C17H17N3O) N_desmethyl->NN_didesmethyl N-dealkylation

Caption: A hypothetical metabolic pathway for Talastine.

References

Overcoming experimental variability in Talastine Hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the experimental analysis of Talastine Hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Talastine is a first-generation H1-antihistamine.[1] Its primary mechanism of action is to competitively block histamine (B1213489) from binding to H1 receptors. This action helps to reduce allergic symptoms such as inflammation, urticaria, and allergic rhinitis.[1] The H1 receptor is a G-protein-coupled receptor that, when activated by histamine, initiates a signaling cascade involving phospholipase C (PLC) and the phosphatidylinositol (PIP2) pathway.[1]

Q2: What are the common analytical methods used for the assay of this compound in pharmaceutical formulations?

A2: Common analytical methods for the assay of antihistamines like this compound include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Vis Spectrophotometry, and dissolution testing. RP-HPLC is widely used for its specificity and ability to separate the active pharmaceutical ingredient (API) from degradation products and excipients. UV-Vis spectrophotometry offers a simpler and more rapid method for quantification. Dissolution testing is crucial for evaluating the drug release characteristics from solid dosage forms.

Q3: What are the typical acceptance criteria for content uniformity testing of tablets like those containing this compound?

A3: According to general pharmacopeial guidelines, for content uniformity, the amount of the active ingredient in each of 10 tested tablets should be between 85% and 115% of the label claim, with a relative standard deviation (RSD) of not more than 6.0%.[2] If one tablet is outside the 85-115% range (but not outside 75-125%) or if the RSD is greater than 6.0%, an additional 20 tablets are tested. For the total of 30 tablets, the RSD should not be greater than 7.8%, and no more than one tablet may be outside the 85-115% range, with none outside the 75-125% range.[2]

Q4: What is a forced degradation study and why is it important for this compound assays?

A4: A forced degradation study exposes a drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate its degradation products.[3] This study is critical for developing stability-indicating analytical methods, which can accurately measure the active ingredient in the presence of its degradants. It helps to understand the degradation pathways and the intrinsic stability of the molecule.[3]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Assay

Issue 1: High Variability in Peak Area or Retention Time

  • Possible Cause: Inconsistent sample preparation, unstable column temperature, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure consistent and accurate weighing and dilution of samples. Use a calibrated analytical balance and volumetric flasks.

    • Column Temperature: Use a column oven to maintain a stable temperature throughout the analysis.

    • Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation. Verify the pH of the buffer component.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Column degradation, inappropriate mobile phase pH, or sample overload.

  • Troubleshooting Steps:

    • Column Health: Flush the column with a strong solvent or, if necessary, replace it. Check for blockages in the column frits.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound, which is a basic compound. The pH should be adjusted to keep the analyte in a single ionic form.

    • Sample Concentration: Reduce the concentration of the sample being injected to avoid overloading the column.

Issue 3: Presence of Ghost Peaks

  • Possible Cause: Contamination in the mobile phase, sample carryover from previous injections, or degradation of the sample in the autosampler.

  • Troubleshooting Steps:

    • Mobile Phase Purity: Use high-purity solvents and freshly prepared mobile phase.

    • Carryover: Implement a needle wash step in the injection sequence, using a strong solvent to clean the injector between samples.

    • Sample Stability: If the sample is unstable, maintain the autosampler at a lower temperature (e.g., 4°C).

Dissolution Testing

Issue 1: High Variability in Dissolution Results

  • Possible Cause: Improper deaeration of the dissolution medium, inconsistent apparatus geometry (e.g., paddle height), or coning (formation of a mound of undissolved powder at the bottom of the vessel).

  • Troubleshooting Steps:

    • Medium Deaeration: Ensure the dissolution medium is properly deaerated according to USP guidelines to prevent air bubbles from affecting the hydrodynamics.

    • Apparatus Setup: Verify that the dissolution apparatus is correctly calibrated and set up, paying close attention to paddle/basket height and centering.

    • Agitation Speed: If coning is observed, a slight increase in the paddle speed might be necessary, but this should be validated.

Issue 2: Incomplete Drug Release

  • Possible Cause: The drug has low solubility in the chosen dissolution medium, or there are issues with the formulation (e.g., binder properties).

  • Troubleshooting Steps:

    • Medium Selection: The solubility of this compound is pH-dependent. An acidic medium (e.g., 0.1 N HCl) is generally suitable. If solubility is still an issue, the addition of a surfactant (e.g., Sodium Dodecyl Sulfate) may be considered, but its use must be justified and validated.

    • Formulation Evaluation: If the issue persists across different media, it may indicate a formulation-related problem that needs to be investigated by the formulation development team.

Data Presentation

Table 1: Typical HPLC Method Parameters for Antihistamine Assay (Adapted for this compound)

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Injection Volume 20 µL
Column Temperature 30°C
Retention Time ~ 4.5 min

Table 2: Illustrative Content Uniformity Results for this compound Tablets (10 mg)

Tablet No.Weight (mg)Assay (% of Label Claim)
1150.298.5
2149.8101.2
3151.099.8
4148.997.9
5150.5102.1
6150.8100.5
7149.598.9
8151.2101.8
9150.199.3
10149.9100.7
Mean 150.2 100.1
% RSD 0.5% 1.5%
Acceptance Criteria -Each tablet: 85-115%%RSD: ≤ 6.0%

Table 3: Example Dissolution Profile for this compound Tablets (10 mg)

Time (minutes)% Drug Released (Mean ± SD, n=6)
545 ± 4.2
1078 ± 3.5
1592 ± 2.8
3098 ± 1.9
45101 ± 1.5
Acceptance Criteria (Q) Not less than 80% in 30 minutes

Experimental Protocols

Protocol 1: RP-HPLC Assay for this compound
  • Mobile Phase Preparation: Prepare a phosphate buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 3.0 with phosphoric acid. Mix this buffer with acetonitrile in a 40:60 ratio. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to get a concentration of 1000 µg/mL. Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution Preparation: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions: Use the parameters outlined in Table 1.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of this compound in the sample.

Protocol 2: Dissolution Test for this compound Tablets
  • Dissolution Medium: 900 mL of 0.1 N HCl.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Apparatus Speed: 50 RPM.

  • Temperature: 37 ± 0.5°C.

  • Procedure: Place one tablet in each of the six dissolution vessels. Withdraw samples (e.g., 5 mL) at specified time points (5, 10, 15, 30, 45 minutes) and replace with an equal volume of fresh medium.

  • Analysis: Filter the samples and analyze the amount of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry at 245 nm or the HPLC method described above.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_dissolution Dissolution Testing cluster_analysis Data Analysis & Reporting prep_std Prepare Standard Solution hplc_inject Inject Samples prep_std->hplc_inject prep_sample Prepare Sample Solution prep_sample->hplc_inject diss_run Run Dissolution Test prep_sample->diss_run hplc_system HPLC System Setup hplc_system->hplc_inject hplc_data Data Acquisition hplc_inject->hplc_data calc Calculate Results hplc_data->calc diss_setup Setup Dissolution Apparatus diss_setup->diss_run diss_sample Withdraw & Filter Samples diss_run->diss_sample diss_sample->calc report Generate Report calc->report

Figure 1: General experimental workflow for this compound assays.

signaling_pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Talastine Talastine HCl Talastine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Allergic Response Ca->Response PKC->Response

Figure 2: Simplified H1 receptor signaling pathway blocked by Talastine HCl.

References

Stability testing of Talastine Hydrochloride under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Talastine Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a formal stability study of this compound according to ICH guidelines?

A1: According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, the following storage conditions are recommended for long-term, intermediate, and accelerated stability testing of new drug substances like this compound.[1][2][3] The choice between the long-term conditions often depends on the climatic zone for which the product is intended.

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or12 months
30°C ± 2°C / 65% RH ± 5% RH
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Q2: How frequently should I test my this compound samples during a long-term stability study?

A2: For a product with a proposed shelf life of at least 12 months, the testing frequency for long-term stability studies should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][4][5] For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[3]

Q3: What is the purpose of a forced degradation study for this compound?

A3: Forced degradation, or stress testing, is crucial for several reasons.[6] It helps to:

  • Identify potential degradation products.

  • Elucidate the degradation pathways of the molecule.

  • Establish the intrinsic stability of the drug substance.

  • Demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."

Q4: I am observing significant degradation of this compound under accelerated conditions. What are my next steps?

A4: If "significant change" occurs during accelerated testing, it is necessary to conduct testing at an intermediate storage condition (30°C ± 2°C / 65% RH ± 5% RH).[3] The data from the intermediate study will be critical in establishing the shelf life of the product.

Troubleshooting Guide

Problem 1: My HPLC assay is not showing any degradation of this compound even under harsh stress conditions (e.g., strong acid/base, high heat).

  • Possible Cause: The stress conditions may not be severe enough, or the duration of the stress is too short. It's also possible that the analytical method is not capable of separating the degradants from the parent peak.

  • Troubleshooting Steps:

    • Increase Stress Severity: Gradually increase the concentration of the acid/base, the temperature, or the duration of exposure. For example, if 0.1 M HCl showed no effect, consider trying 1 M HCl or increasing the temperature from 50°C to 70°C.[6][7]

    • Verify Method Specificity: Check the peak purity of the main this compound peak using a photodiode array (PDA) detector. A non-homogeneous peak suggests co-elution of a degradation product.

    • Modify HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation of potential degradation products.

Problem 2: I am seeing many small peaks in my chromatogram after forced degradation, and the mass balance is poor (i.e., the sum of the assay of the main peak and all degradation products is significantly less than 100%).

  • Possible Cause: Some degradation products may not be eluting from the column or may not have a chromophore, making them undetectable by UV. It is also possible that the drug substance is degrading into non-UV active compounds or volatile substances.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to look for non-chromophoric degradants.

    • Adjust HPLC Method: Implement a steep gradient at the end of the run to elute any strongly retained compounds.

    • Check for Volatility: Consider the possibility of volatile degradants, although this is less common for complex pharmaceutical molecules. Headspace GC-MS could be used for investigation if suspected.

Problem 3: The degradation of this compound appears to be highly variable between batches under the same storage conditions.

  • Possible Cause: This could be due to inconsistencies in the manufacturing process of the drug substance, leading to varying levels of impurities that may catalyze degradation. Differences in packaging materials between batches can also affect stability.

  • Troubleshooting Steps:

    • Analyze Batch Purity: Thoroughly analyze the impurity profile of the different batches before initiating the stability study.

    • Standardize Packaging: Ensure that all batches are stored in the same container closure system as intended for the final product.[4]

    • Investigate Excipient Interaction: If this is a drug product, consider the potential for interactions between this compound and the excipients.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Store the solution at 60°C for 48 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Store the solution at 60°C for 48 hours.

    • Withdraw samples at various intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl prior to analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 48 hours, protected from light.

    • Sample at regular intervals.

  • Thermal Degradation:

    • Place solid this compound powder in a stability chamber at 80°C for 7 days.

    • Sample at different time points and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method development and validation are essential.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis scan of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Illustrative Stability Data for this compound under ICH Conditions
Storage ConditionTime PointAssay (%)Total Degradation Products (%)Appearance
25°C / 60% RH 0 Months99.8< 0.1White Powder
3 Months99.70.1White Powder
6 Months99.50.2White Powder
12 Months99.20.4White Powder
40°C / 75% RH 0 Months99.8< 0.1White Powder
3 Months98.51.2White Powder
6 Months97.12.5Faintly Yellow Powder
Table 2: Summary of Forced Degradation Results for this compound (Illustrative)
Stress ConditionDurationAssay (%)Major Degradation Product (%)
0.1 M HCl at 60°C48 hours92.34.8
0.1 M NaOH at 60°C48 hours88.57.2
3% H₂O₂ at RT48 hours94.13.5
Thermal (80°C)7 days96.52.1
Photolytic1.2 million lux hrs95.82.9

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Start: Stability Study of This compound protocol Develop Stability-Indicating Analytical Method (e.g., HPLC) start->protocol batches Select Batches (min. 3 primary batches) protocol->batches storage Place Samples in Stability Chambers (Long-term, Accelerated, Intermediate) batches->storage forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) batches->forced_degradation analysis Analyze Samples at Scheduled Time Points storage->analysis forced_degradation->analysis data_eval Evaluate Data: Assay, Impurities, Appearance analysis->data_eval shelf_life Establish Shelf Life and Storage Conditions data_eval->shelf_life report Generate Stability Report shelf_life->report

Caption: General workflow for the stability testing of a new drug substance.

Troubleshooting_Decision_Tree start Problem: No degradation observed in forced degradation study q1 Is the analytical method validated and stability-indicating? start->q1 a1_no Validate method specificity. Check peak purity. q1->a1_no No a1_yes Are the stress conditions severe enough? q1->a1_yes Yes a2_no Increase stressor concentration, temperature, or duration. a1_yes->a2_no No a2_yes Is the molecule intrinsically very stable? a1_yes->a2_yes Yes a3_yes Document intrinsic stability. Consider more extreme conditions if necessary for method validation. a2_yes->a3_yes Yes

Caption: Decision tree for troubleshooting a lack of degradation in forced studies.

References

Technical Support Center: Minimizing Off-target Effects of Talastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Talastine Hydrochloride, understanding and mitigating its off-target effects is crucial for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound?

A1: this compound is a first-generation antihistamine, with its primary on-target effect being the antagonism of the histamine (B1213489) H1 receptor.[1][2] However, like many first-generation antihistamines, it is known to be non-selective and can interact with other receptors, leading to off-target effects.[1][3] These potential off-target interactions are primarily due to its ability to cross the blood-brain barrier and its structural characteristics as a phthalazinone derivative.[2][4]

Potential off-target receptors and channels include:

  • Muscarinic Acetylcholine (B1216132) Receptors: Antagonism of these receptors can lead to anticholinergic effects.[5][6][7]

  • α-Adrenergic Receptors: Interaction with these receptors may cause cardiovascular side effects.[1][8]

  • Serotonin (5-HT) Receptors: Binding to serotonergic receptors can result in various physiological effects.[1][8]

  • Cardiac Ion Channels: Modulation of cardiac potassium and other ion channels can lead to cardiotoxicity.[9][10][11]

The phthalazinone scaffold, a core component of Talastine, is also found in compounds with a wide range of biological activities, including anticancer and antihypertensive effects, suggesting the potential for interactions with various other cellular targets.[12][13][14]

Q2: I am observing unexpected cellular responses in my experiment that are inconsistent with H1 receptor antagonism. How can I determine if these are off-target effects of this compound?

A2: To investigate if the observed anomalous effects are due to off-target activities of this compound, a systematic approach is recommended. This involves a combination of in vitro and cellular assays to screen for activity at the most likely off-target receptors.

Recommended Troubleshooting Workflow:

workflow A Unexpected Experimental Results B Hypothesize Off-Target Effects (Muscarinic, Adrenergic, Serotonergic, Cardiac Ion Channels) A->B C Perform In Vitro Receptor Binding Assays B->C D Conduct Cellular Functional Assays B->D E Analyze Data and Compare to On-Target Potency C->E D->E F Implement Mitigation Strategies E->F

Diagram of a troubleshooting workflow for identifying off-target effects.

Experimental Protocols:

  • In Vitro Receptor Binding Assays: These assays are crucial for determining the binding affinity of this compound to a panel of off-target receptors.[15][16][17]

    • Objective: To quantify the binding affinity (Ki or IC50) of this compound to muscarinic, adrenergic, and serotonergic receptors.

    • Methodology:

      • Prepare cell membrane homogenates expressing the receptor of interest.

      • Incubate the membranes with a specific radioligand for the receptor.

      • Add increasing concentrations of this compound to compete with the radioligand.

      • Separate bound from free radioligand by filtration.

      • Quantify radioactivity to determine the concentration of this compound that inhibits 50% of radioligand binding (IC50).

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[16]

  • Cellular Functional Assays: These assays assess the functional consequences of receptor binding.[18][19][20]

    • Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the identified off-target receptors.

    • Methodology (Example: Calcium Flux Assay for Gq-coupled receptors):

      • Culture cells expressing the target receptor.

      • Load cells with a calcium-sensitive fluorescent dye.

      • Stimulate the cells with a known agonist for the receptor in the presence and absence of varying concentrations of this compound.

      • Measure changes in intracellular calcium levels using a fluorescence plate reader.

      • Analyze the data to determine if this compound inhibits or potentiates the agonist-induced response.

Q3: My in vivo experiments are showing sedative or cognitive side effects. How can I minimize these to better study the peripheral effects of this compound?

A3: Sedation and cognitive impairment are common off-target effects of first-generation antihistamines due to their action on central H1 and muscarinic receptors.[4][21] To mitigate these effects in animal models, consider the following strategies:

  • Dose-Response Studies: Conduct a thorough dose-response study to identify the lowest effective dose of this compound that achieves the desired peripheral effect with minimal central nervous system (CNS) side effects.[22]

  • Route of Administration: Consider alternative routes of administration that may limit systemic exposure and blood-brain barrier penetration. For localized effects, topical or localized delivery might be an option.

  • Use of Positive Controls: Include a second-generation, non-sedating antihistamine (e.g., Loratadine, Cetirizine) as a negative control for CNS effects and a first-generation antihistamine with known sedative properties (e.g., Diphenhydramine) as a positive control.[22]

  • Behavioral and Cognitive Testing: Employ a battery of behavioral tests to quantify the sedative and cognitive effects of this compound at different doses.[22][23]

    • Spontaneous Motor Activity: Use an actophotometer to measure general activity levels.

    • Motor Coordination: The rotarod test can assess motor coordination and balance.[23]

    • Learning and Memory: Utilize tasks such as the Morris water maze or passive avoidance tests to evaluate cognitive function.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Cardiovascular changes (e.g., altered heart rate, QT prolongation in animal models) Off-target activity on cardiac ion channels (e.g., hERG) or adrenergic receptors.[9][10][11]1. Perform in vitro patch-clamp electrophysiology studies on cardiac ion channels (hERG, Na+, Ca2+).[24] 2. Conduct in vivo cardiovascular safety pharmacology studies in a relevant animal model, monitoring ECG and blood pressure.[25] 3. Include a positive control known to affect the cardiovascular system.
Anticholinergic-like effects (e.g., dry mouth, blurred vision in animal models, or specific cellular responses) Antagonism of muscarinic acetylcholine receptors.[5][6][7]1. Perform competitive receptor binding assays against a panel of muscarinic receptor subtypes (M1-M5).[15] 2. Conduct functional assays (e.g., measurement of acetylcholine-induced smooth muscle contraction in isolated tissue) in the presence of this compound.
Inconsistent results across different cell lines or tissues Differential expression of off-target receptors.1. Characterize the expression profile of potential off-target receptors (muscarinic, adrenergic, serotonergic) in your experimental systems using techniques like qPCR or Western blotting. 2. Use a cell line with minimal or no expression of the suspected off-target receptor as a negative control.

Data Summary Tables

Table 1: Potential Off-Target Receptor Affinities of First-Generation Antihistamines (Illustrative Data)

AntihistamineH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)Adrenergic Receptor Ki (nM)Serotonergic Receptor Ki (nM)
Diphenhydramine1-1010-100>1000>1000
Chlorpheniramine (B86927)1-10100-1000>1000>1000
Promethazine0.1-11-1010-10010-100
Talastine HCl TBD TBD TBD TBD
TBD: To be determined through experimentation. This table provides a general comparison, and specific values can vary between studies.

Table 2: Experimental Models for Assessing Off-Target Effects

Effect In Vitro Model In Vivo Model Key Parameters to Measure
Sedation/Cognitive Impairment Radioligand binding to central H1 and muscarinic receptorsRodent models (mice, rats)Spontaneous locomotor activity, motor coordination (rotarod), learning and memory (Morris water maze)[22][23]
Cardiotoxicity Patch-clamp on cardiac ion channels (e.g., hERG)Anesthetized dog or guinea pig modelsQT interval, heart rate, blood pressure[25]
Anticholinergic Effects Receptor binding assays (M1-M5 subtypes)Isolated tissue contractility assays (e.g., guinea pig ileum)Inhibition of acetylcholine-induced contractions

Signaling Pathways and Experimental Workflows

Signaling Pathway for H1 Receptor (On-Target) vs. Muscarinic M3 Receptor (Off-Target)

signaling_pathways cluster_0 On-Target: H1 Receptor Signaling cluster_1 Off-Target: Muscarinic M3 Receptor Signaling H1 Histamine H1R H1 Receptor H1->H1R Gq_H1 Gq/11 H1R->Gq_H1 PLC_H1 PLCβ Gq_H1->PLC_H1 PIP2_H1 PIP2 PLC_H1->PIP2_H1 IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_H1 Ca²⁺ Release IP3_H1->Ca_H1 PKC_H1 PKC Activation DAG_H1->PKC_H1 Response_H1 Allergic Response Ca_H1->Response_H1 PKC_H1->Response_H1 Talastine_H1 Talastine HCl Talastine_H1->H1R Antagonizes ACh Acetylcholine M3R M3 Receptor ACh->M3R Gq_M3 Gq/11 M3R->Gq_M3 PLC_M3 PLCβ Gq_M3->PLC_M3 PIP2_M3 PIP2 PLC_M3->PIP2_M3 IP3_M3 IP3 PIP2_M3->IP3_M3 DAG_M3 DAG PIP2_M3->DAG_M3 Ca_M3 Ca²⁺ Release IP3_M3->Ca_M3 PKC_M3 PKC Activation DAG_M3->PKC_M3 Response_M3 e.g., Smooth Muscle Contraction Ca_M3->Response_M3 PKC_M3->Response_M3 Talastine_M3 Talastine HCl Talastine_M3->M3R Antagonizes

On-target vs. potential off-target signaling pathways for Talastine HCl.

Experimental Workflow for Assessing Off-Target Liability

experimental_workflow Start Start: Characterize Talastine HCl A Primary Screening: In Vitro Receptor Binding Panel (Histamine, Muscarinic, Adrenergic, Serotonergic) Start->A B Secondary Screening: Cellular Functional Assays (e.g., Calcium Flux, cAMP) A->B Hits Identified D Data Analysis: Determine On-Target vs. Off-Target Potency A->D No Significant Hits C Tertiary Screening: In Vivo Models B->C Confirmed Activity C->D E Risk Assessment: Evaluate Potential for Off-Target Effects in Experiments D->E End End: Implement Mitigation Strategies E->End

A tiered approach to characterizing the off-target profile of Talastine HCl.

By following these guidelines, researchers can better anticipate, identify, and mitigate the off-target effects of this compound, leading to more robust and reliable experimental outcomes.

References

Process improvements for the scale-up synthesis of Talastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of Talastine Hydrochloride. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a three-step process:

  • Formation of 4-benzyl-2H-phthalazin-1-one: This intermediate is synthesized by the cyclocondensation of 2-benzoylbenzoic acid with hydrazine (B178648) hydrate (B1144303).

  • N-alkylation to form Talastine base: The intermediate is then N-alkylated using 2-(dimethylamino)ethyl chloride in the presence of a base to yield Talastine.

  • Formation of this compound: The final step involves the reaction of the Talastine base with hydrochloric acid to form the hydrochloride salt.

Q2: What are the critical process parameters to monitor during the scale-up of the N-alkylation step?

A2: The N-alkylation step is crucial for the successful synthesis of Talastine. Key parameters to monitor during scale-up include:

  • Temperature control: The reaction can be exothermic, and maintaining a consistent temperature is vital to prevent side reactions.

  • Rate of addition of the alkylating agent: Slow and controlled addition of 2-(dimethylamino)ethyl chloride is recommended to manage the reaction exotherm and minimize the formation of impurities.

  • Mixing efficiency: Adequate agitation is necessary to ensure uniform reaction conditions, especially in larger reactors.

  • Moisture control: The presence of water can affect the reactivity of the base and lead to undesirable side products.

Q3: How can I monitor the progress of the reactions?

A3: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method for visualizing the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer is a common starting point for method development.[1][2]

Troubleshooting Guides

Problem 1: Low yield in the synthesis of 4-benzyl-2H-phthalazin-1-one.
Possible Cause Suggested Solution
Incomplete reactionIncrease reaction time or temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Sub-optimal reaction conditionsEnsure the correct molar ratio of 2-benzoylbenzoic acid to hydrazine hydrate is used. Acetic acid can be used as a solvent and catalyst.[3][4]
Product loss during work-upOptimize the crystallization and filtration process. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the mother liquor.
Problem 2: Formation of impurities during the N-alkylation step.
Possible Cause Suggested Solution
Over-alkylation or side reactionsMaintain strict temperature control. Add the 2-(dimethylamino)ethyl chloride slowly and sub-surface if possible. Use a less reactive base or a different solvent system.
Impure starting materialsEnsure the 4-benzyl-2H-phthalazin-1-one is of high purity before starting the alkylation. Recrystallize if necessary.
Reaction with residual waterUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Difficulty in isolating pure this compound.

| Possible Cause | Suggested Solution | | Co-precipitation of impurities | Purify the Talastine base by recrystallization or column chromatography before forming the hydrochloride salt. | | Incorrect stoichiometry of HCl | Use a precise amount of hydrochloric acid. The use of HCl gas or a standardized solution of HCl in an appropriate solvent (e.g., isopropanol, ether) is recommended.[5][6] | | Poor crystal formation | Experiment with different solvents or solvent mixtures for the crystallization of the hydrochloride salt. A slow cooling profile can improve crystal size and purity. |

Experimental Protocols

Protocol 1: Synthesis of 4-benzyl-2H-phthalazin-1-one
  • Reaction Setup: In a suitable reactor, charge 2-benzoylbenzoic acid (1.0 eq) and glacial acetic acid.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 to 1.5 eq) to the mixture while maintaining the temperature below 30°C.

  • Reaction: Heat the mixture to reflux (around 118°C) and maintain for 4-6 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Work-up: Cool the reaction mixture and quench with water. Adjust the pH to neutral with a suitable base (e.g., sodium hydroxide (B78521) solution).

  • Isolation: Filter the precipitated solid, wash with water, and dry under vacuum to obtain 4-benzyl-2H-phthalazin-1-one.

Protocol 2: Synthesis of Talastine Base
  • Reaction Setup: Charge 4-benzyl-2H-phthalazin-1-one (1.0 eq), a suitable solvent (e.g., anhydrous toluene (B28343) or DMF), and a base (e.g., potassium hydroxide or sodium hydride, 1.1-1.2 eq) into a reactor under an inert atmosphere.

  • Addition of Alkylating Agent: Slowly add a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.1-1.3 eq) in the same solvent. Note: If using the hydrochloride salt of the alkylating agent, an additional equivalent of base will be required.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60-80°C) for 6-12 hours, monitoring by TLC/HPLC.

  • Work-up: Cool the reaction mixture and quench with water. Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Talastine base can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 3: Formation of this compound
  • Dissolution: Dissolve the purified Talastine base in a suitable anhydrous solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).

  • Acidification: Slowly add a calculated amount of a solution of hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether) with stirring. Alternatively, bubble dry HCl gas through the solution.

  • Crystallization: Stir the mixture at room temperature or below to induce crystallization.

  • Isolation: Filter the precipitated this compound, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields (Illustrative)

StepKey ReactantsSolventTemperature (°C)Time (h)Yield (%)
1 2-Benzoylbenzoic acid, Hydrazine hydrateAcetic Acid118585-95
2 4-benzyl-2H-phthalazin-1-one, 2-(dimethylamino)ethyl chlorideToluene70875-85
3 Talastine base, HClIsopropanol0-25290-98

Table 2: Impurity Profile by HPLC (Illustrative)

ImpurityRetention Time (min)Specification Limit (%)Batch 1 (%)Batch 2 (%)
2-Benzoylbenzoic acid4.2≤ 0.1< 0.05< 0.05
4-benzyl-2H-phthalazin-1-one8.5≤ 0.10.080.06
Unknown Impurity 110.1≤ 0.150.120.10
Talastine12.3≥ 99.599.799.8

Visualizations

Talastine_Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Salt Formation 2-Benzoylbenzoic_Acid 2-Benzoylbenzoic_Acid Cyclocondensation Cyclocondensation 2-Benzoylbenzoic_Acid->Cyclocondensation Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Cyclocondensation 4-benzyl-2H-phthalazin-1-one 4-benzyl-2H-phthalazin-1-one Cyclocondensation->4-benzyl-2H-phthalazin-1-one Intermediate 4-benzyl-2H-phthalazin-1-one N-Alkylation N-Alkylation Intermediate->N-Alkylation Alkylating_Agent 2-(dimethylamino)ethyl chloride Alkylating_Agent->N-Alkylation Base Base (e.g., KOH) Base->N-Alkylation Talastine_Base Talastine N-Alkylation->Talastine_Base Talastine_Base_Input Talastine Salt_Formation Salt_Formation Talastine_Base_Input->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Talastine_HCl This compound Salt_Formation->Talastine_HCl

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step Which Step? Start->Check_Step Step1 Intermediate Synthesis Check_Step->Step1 Step 1 Step2 N-Alkylation Check_Step->Step2 Step 2 Step3 Salt Formation Check_Step->Step3 Step 3 Incomplete_Rxn Incomplete Reaction? Step1->Incomplete_Rxn Impure_SM Impure Starting Materials? Step1->Impure_SM Step2->Impure_SM Side_Reactions Side Reactions? Step2->Side_Reactions Purification_Issue Purification Issue? Step3->Purification_Issue Optimize_Time_Temp Increase Time/Temp Incomplete_Rxn->Optimize_Time_Temp Recrystallize_SM Recrystallize Starting Material Impure_SM->Recrystallize_SM Control_Temp_Addition Control Temp & Reagent Addition Side_Reactions->Control_Temp_Addition Optimize_Crystallization Optimize Crystallization Solvent/Conditions Purification_Issue->Optimize_Crystallization

Caption: Troubleshooting decision tree for Talastine synthesis.

References

Validation & Comparative

Comparative Efficacy Analysis of Talastine Hydrochloride and Azelastine Hydrochloride as H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Talastine Hydrochloride and the well-established H1 antagonist, Azelastine Hydrochloride. While both compounds are recognized for their antihistaminic properties, a direct quantitative comparison of their preclinical efficacy based on publicly available experimental data is challenging due to the limited availability of specific binding affinity (Ki) and in vivo potency (ED50) values for this compound.

This document summarizes the available pharmacological information for both compounds and provides detailed protocols for key experiments used to characterize H1 antagonists. This allows researchers to understand the methodologies for generating comparative data.

Comparative Summary of H1 Antagonists

FeatureThis compoundAzelastine Hydrochloride
Drug Class H1 Receptor AntagonistH1 Receptor Antagonist
Chemical Class Phthalazinone derivativePhthalazinone derivative
Mechanism of Action Acts as an antagonist at the H1 histamine (B1213489) receptor.Functions as a potent H1-receptor antagonist. It also exhibits mast cell stabilizing properties and inhibits the release of other inflammatory mediators.[1]
Binding Affinity (Ki) Data not publicly available.Demonstrates high affinity for the H1 receptor.[1]
In Vivo Potency (ED50) Data not publicly available.Effectively inhibits nasal symptoms in guinea pig models of allergic rhinitis.[1]
Clinical Applications Used for the symptomatic relief of allergic reactions.Widely used for the treatment of allergic rhinitis and conjunctivitis.[1]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key assays are provided below.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki value) of a test compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine.

  • Test Compounds: this compound, Azelastine Hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a non-labeled H1 antagonist (for non-specific binding).

    • 50 µL of various concentrations of the test compound (Talastine HCl or Azelastine HCl).

    • 50 µL of [³H]-Pyrilamine.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Histamine-Induced Bronchospasm in Guinea Pigs

Objective: To evaluate the in vivo efficacy of an H1 antagonist in preventing histamine-induced bronchoconstriction.

Materials:

  • Animals: Male Dunkin-Hartley guinea pigs (300-400g).

  • Test Compounds: this compound, Azelastine Hydrochloride.

  • Histamine Dihydrochloride (B599025) Solution.

  • Anesthetic: Urethane.

  • Tracheal Cannula and Respiratory Pump.

  • Pressure Transducer and Data Acquisition System.

Procedure:

  • Animal Preparation: Anesthetize the guinea pigs with urethane. Perform a tracheotomy and insert a cannula into the trachea. Artificially ventilate the animals with a respiratory pump.

  • Drug Administration: Administer the test compound (Talastine HCl or Azelastine HCl) or vehicle control intravenously or orally at various doses.

  • Histamine Challenge: After a predetermined time following drug administration, administer a bolus intravenous injection of histamine dihydrochloride to induce bronchoconstriction.

  • Measurement of Bronchoconstriction: Continuously monitor the intratracheal pressure using a pressure transducer. The increase in pressure reflects the degree of bronchoconstriction.

  • Data Analysis: Determine the percentage inhibition of the histamine-induced bronchoconstriction for each dose of the test compound. Calculate the ED50 value (the dose of the compound that produces 50% of the maximum inhibition) from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to H1 antagonist function and evaluation.

G Histamine H1 Receptor Signaling Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq_11 Gq/11 H1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Cellular_Response Allergic Response Ca_release->Cellular_Response PKC->Cellular_Response Antagonist H1 Antagonist (Talastine / Azelastine) Antagonist->H1R Blocks

Caption: H1 Receptor Signaling and Antagonist Inhibition.

G Workflow for In Vivo Efficacy Testing A Animal Acclimatization B Anesthesia & Tracheotomy A->B C Drug Administration (Vehicle or Antagonist) B->C D Histamine Challenge (i.v.) C->D E Measure Bronchoconstriction (Intratracheal Pressure) D->E F Data Analysis (% Inhibition, ED50) E->F

Caption: In Vivo Bronchospasm Experimental Workflow.

G Comparative Logic of H1 Antagonist Efficacy cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_conclusion Efficacy Conclusion a Binding Affinity (Ki) b Lower Ki indicates higher affinity a->b e Superior Efficacy b->e c Potency (ED50) d Lower ED50 indicates higher potency c->d d->e

Caption: Logic for Determining Superior Efficacy.

References

A Tale of Two Antihistamines: A Comparative Analysis of Talastine Hydrochloride and Cetirizine

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in the availability of public data marks the landscape of second-generation antihistamines, with Cetirizine being extensively studied and well-documented, while Talastine Hydrochloride remains a comparatively enigmatic entity. This guide seeks to provide a comprehensive comparative analysis of these two H1 receptor antagonists, drawing upon the wealth of available information for Cetirizine and contextualizing the limited data for this compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, pharmacokinetic profiles, and clinical considerations.

Mechanism of Action: Targeting the Histamine (B1213489) H1 Receptor

Both this compound and Cetirizine belong to the class of second-generation H1 antihistamines.[1][2] Their primary therapeutic effect is achieved by acting as inverse agonists at the histamine H1 receptor.[3] This action blocks the effects of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as sneezing, itching, and rhinorrhea.[4]

Cetirizine is a potent and selective antagonist of the peripheral H1 receptor.[] It exhibits a high affinity for this receptor, effectively preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[] The binding of histamine to the H1 receptor activates a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to the pro-inflammatory effects of histamine.[6][7][8] Cetirizine, by blocking the H1 receptor, inhibits this entire pathway.[7][8]

Due to a significant lack of publicly available research, the specific binding characteristics and downstream effects of This compound on the H1 receptor signaling pathway have not been elucidated in detail. However, as an H1 antihistamine, it is presumed to follow the same general mechanism of action as other drugs in its class.[1][9]

Signaling Pathway of H1 Receptor Antagonism

H1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Antihistamine Cetirizine / Talastine (Antagonist) Antihistamine->H1R Blocks Gq Gq Protein H1R->Gq Activates Block Blockade of Downstream Signaling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms (Inflammation, Itching, etc.) Ca2_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms Block->Allergic_Symptoms Prevents

Figure 1: Generalized H1 Receptor Signaling Pathway and Antihistamine Action.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and potential for drug interactions.

Cetirizine is rapidly absorbed after oral administration, with peak plasma concentrations reached within about one hour.[2] It is approximately 93% bound to plasma proteins.[2] Cetirizine undergoes limited metabolism and is primarily excreted unchanged in the urine.[2] The mean elimination half-life is approximately 8.3 hours in healthy adults.[2]

For This compound , comprehensive pharmacokinetic data from clinical studies are not publicly available.

Table 1: Comparative Pharmacokinetic Parameters
ParameterThis compoundCetirizine
Bioavailability Data Not Available>70%[2]
Time to Peak Plasma Concentration (Tmax) Data Not Available~1 hour[2]
Protein Binding Data Not Available~93%[2]
Metabolism Data Not AvailableMinimal[2]
Elimination Half-life (t½) Data Not Available~8.3 hours[2]
Primary Route of Excretion Data Not AvailableRenal (unchanged drug)[2]

Clinical Efficacy and Safety

The clinical utility of an antihistamine is determined by its efficacy in managing allergic symptoms and its safety profile.

Numerous clinical trials have demonstrated the efficacy and safety of Cetirizine in the treatment of various allergic conditions, including allergic rhinitis and chronic urticaria.[10] It has been shown to be more effective than placebo and comparable or superior to other second-generation antihistamines in reducing symptoms.[10] Common side effects of Cetirizine are generally mild and may include somnolence, fatigue, and dry mouth.[2]

There is a notable absence of published, peer-reviewed clinical trial data for This compound that would allow for a robust assessment of its clinical efficacy and safety.

Table 2: Summary of Clinical Efficacy and Safety
AspectThis compoundCetirizine
Primary Indications Allergic conditions[1][9]Allergic rhinitis, Chronic urticaria[10]
Clinical Efficacy Data Data Not AvailableNumerous randomized controlled trials demonstrating efficacy[10]
Common Adverse Effects Data Not AvailableSomnolence, fatigue, dry mouth[2]
Serious Adverse Effects Data Not AvailableRare; see prescribing information

Experimental Protocols: A Look into Clinical Trial Design

Detailed experimental protocols are essential for the replication and validation of clinical trial findings.

For Cetirizine , numerous clinical trial protocols are available in public registries. A common study design to assess the efficacy of an antihistamine in allergic rhinitis is a randomized, double-blind, placebo-controlled, parallel-group study.

Example Experimental Workflow for a Cetirizine Allergic Rhinitis Trial

Cetirizine_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 2 weeks) cluster_followup Follow-up & Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_Symptoms Baseline Symptom Score Recording Inclusion_Exclusion->Baseline_Symptoms Randomization Randomization (1:1:1) Baseline_Symptoms->Randomization Group_A Group A: Cetirizine (e.g., 10 mg/day) Randomization->Group_A Group_B Group B: Active Comparator (or Placebo) Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Daily_Diary Daily Symptom and Safety Diary Group_A->Daily_Diary Group_B->Daily_Diary Group_C->Daily_Diary Final_Visit Final Study Visit and Assessment Daily_Diary->Final_Visit Data_Analysis Statistical Analysis of Efficacy and Safety Final_Visit->Data_Analysis

Figure 2: Generalized Experimental Workflow for an Antihistamine Clinical Trial.

Due to the lack of available clinical trial data for This compound , no specific experimental protocols can be detailed at this time.

Conclusion: A Call for Further Research

This comparative analysis highlights the extensive body of scientific evidence supporting the clinical use of Cetirizine as a second-generation H1 antihistamine. Its mechanism of action, pharmacokinetic profile, and clinical efficacy and safety are well-characterized. In stark contrast, this compound remains an under-researched compound in the public domain. While it is classified as an antihistamine and is presumed to share a similar mechanism of action with other drugs in its class, the absence of robust clinical data precludes a direct and meaningful comparison with Cetirizine.

For researchers and drug development professionals, this guide underscores the importance of a strong evidence base in clinical practice. The case of this compound illustrates a significant data gap, and further research, including well-designed clinical trials, is imperative to elucidate its therapeutic potential and safety profile. Until such data becomes available, a comprehensive and objective comparison with well-established antihistamines like Cetirizine is not feasible.

References

A Comparative Analysis of Receptor Binding Affinity: Talastine Hydrochloride versus Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding affinity of two histamine (B1213489) H1 receptor antagonists: Talastine Hydrochloride and Loratadine. The primary focus of this document is to present available experimental data on their binding characteristics to the histamine H1 receptor, the principal target for their therapeutic action in allergic conditions.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the concentration of the compound required to achieve a significant level of receptor occupancy. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value signifies a higher binding affinity.

Loratadine Binding Affinity Data

Target ReceptorLigandTest SystemKᵢ (nM)Reference
Histamine H1 Receptor (Peripheral)LoratadineGuinea Pig Lung Membranes35[1]
Histamine H1 Receptor (Central)LoratadineGuinea Pig Cerebral Cortex118[1]
Histamine H1 Receptor (Human)LoratadineCHO-K1 Cells414N/A

This compound Binding Affinity Data

No publicly available experimental data detailing the Ki or IC50 value for this compound's binding to the histamine H1 receptor was identified during the literature review for this guide. While described as a potent H1-antihistamine, quantitative binding studies are necessary to substantiate this claim and enable a direct comparison with other antihistamines like Loratadine.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the receptor binding affinity of this compound and enable a direct comparison with Loratadine, a competitive radioligand binding assay is the gold standard. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound or Loratadine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Objective: To determine the inhibitory constant (Ki) of this compound and Loratadine for the human histamine H1 receptor.

Materials:

  • Receptor Source: Commercially available membranes from a stable cell line expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Pyrilamine (also known as [³H]Mepyramine), a well-characterized radiolabeled H1 receptor antagonist.

  • Test Compounds: this compound and Loratadine of high purity.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the filter mats.

  • Instrumentation:

    • 96-well microplates.

    • Cell harvester with glass fiber filter mats (e.g., GF/C).

    • Liquid scintillation counter.

    • Homogenizer.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membranes expressing the human H1 receptor on ice.

    • Homogenize the membranes in assay buffer to ensure a uniform suspension.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compounds (this compound and Loratadine) in assay buffer. The concentration range should be wide enough to generate a complete inhibition curve (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand ([³H]Pyrilamine at a concentration near its Kd), and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., Mianserin), and membrane preparation.

      • Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound, and membrane preparation.

  • Incubation:

    • Incubate the microplate at room temperature (approximately 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mats completely.

    • Place the dried filter mats in scintillation vials or a compatible plate for the liquid scintillation counter.

    • Add scintillation cocktail to each vial/well.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Mianserin) from the total binding (CPM in the absence of a competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression analysis to determine the IC50 value for each test compound. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Experimental Workflow and Signaling Pathway

To further aid in the understanding of the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Compounds prep_ligands->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation harvesting Harvest and Wash Filters incubation->harvesting counting Liquid Scintillation Counting harvesting->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

Figure 1. Experimental workflow for a competitive radioligand binding assay.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Binds to

Figure 2. Simplified signaling pathway of the histamine H1 receptor.

Conclusion

This guide provides a framework for comparing the receptor binding affinity of this compound and Loratadine. While quantitative data for Loratadine is available, further experimental investigation, as outlined in the provided protocol, is necessary to determine the binding affinity of this compound. The generation of this data will be crucial for a direct and meaningful comparison of these two H1 receptor antagonists, providing valuable insights for researchers and drug development professionals in the field of allergy and immunology.

References

Unveiling the Receptor Selectivity Profile of Talastine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor cross-reactivity of Talastine Hydrochloride, a first-generation antihistamine. While primarily a histamine (B1213489) H1 receptor antagonist, understanding its potential interactions with other receptors is crucial for a comprehensive safety and efficacy assessment. Due to the limited availability of direct cross-reactivity studies for this compound, this guide presents a hypothetical selectivity profile based on the known off-target tendencies of similar first-generation antihistamines. The experimental protocols detailed below represent the standard methodologies used to generate such data.

Comparative Receptor Binding Affinity

The following table summarizes a hypothetical binding affinity profile of this compound against a panel of common off-target receptors, including adrenergic, serotonergic, and muscarinic receptors. The data is presented as inhibition constants (Ki), with lower values indicating higher binding affinity.

Target ReceptorLigandTest CompoundKᵢ (nM) - Hypothetical
Histamine H1 [³H]-Pyrilamine Talastine HCl 15
Adrenergic α1[³H]-PrazosinTalastine HCl250
Adrenergic α2[³H]-RauwolscineTalastine HCl>10,000
Serotonin 5-HT1A[³H]-8-OH-DPATTalastine HCl800
Serotonin 5-HT2A[³H]-KetanserinTalastine HCl450
Muscarinic M1[³H]-PirenzepineTalastine HCl150
Muscarinic M2[³H]-AF-DX 384Talastine HCl300
Muscarinic M3[³H]-4-DAMPTalastine HCl200

Disclaimer: The quantitative data presented in this table is hypothetical and intended for illustrative purposes. It is based on the known pharmacological profiles of first-generation antihistamines and does not represent a direct experimental outcome for this compound.

Experimental Methodologies

The determination of a compound's receptor cross-reactivity profile involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays

This method is employed to determine the binding affinity of a test compound to a specific receptor.

Objective: To quantify the affinity of this compound for various G-protein coupled receptors (GPCRs).

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cell lines recombinantly expressing the target receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the test compound (this compound) are incubated with the receptor-containing membranes.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays are crucial to determine whether the binding of a compound to a receptor results in a biological response (agonist, antagonist, or inverse agonist activity).

Objective: To assess the functional effect of this compound on receptor activation, for instance, at the histamine H1 receptor.

Principle: The histamine H1 receptor is a Gq-coupled receptor. Its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay measures changes in [Ca²⁺]i in response to the test compound.

Protocol Outline:

  • Cell Culture: Cells expressing the target receptor are cultured in appropriate media.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The cells are exposed to varying concentrations of the test compound (this compound) in the presence or absence of a known agonist.

  • Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

H1_Signaling_Pathway cluster_cell Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cell_Response Cellular Response (e.g., Inflammation) Ca_release->Cell_Response PKC->Cell_Response Histamine Histamine Histamine->H1R binds & activates Talastine Talastine HCl (Antagonist) Talastine->H1R binds & blocks Cross_Reactivity_Workflow cluster_screening In Vitro Screening start Test Compound (Talastine HCl) binding_assay Radioligand Binding Assay (Primary Screen) start->binding_assay determine_ki Determine Ki values binding_assay->determine_ki receptor_panel Panel of Off-Target Receptors (Adrenergic, Serotonergic, Muscarinic, etc.) receptor_panel->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) determine_ki->functional_assay Significant Binding (High Affinity) report Generate Cross-Reactivity Profile determine_ki->report determine_activity Determine Agonist/Antagonist Activity functional_assay->determine_activity determine_activity->report

Head-to-Head In Vivo Comparison: Talastine Hydrochloride vs. Fexofenadine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available in vivo data for two prominent H1 receptor antagonists.

Executive Summary

This guide provides a detailed comparative analysis of Talastine Hydrochloride and Fexofenadine Hydrochloride based on available in vivo experimental data. Fexofenadine, a widely used second-generation antihistamine, is well-characterized in numerous preclinical and clinical studies. In stark contrast, publicly accessible in vivo data for this compound is exceedingly scarce, precluding a direct, data-driven head-to-head comparison.

This document summarizes the extensive in vivo data for Fexofenadine, covering its efficacy, pharmacokinetic profile, and safety. For this compound, its known classification as a phthalazinone derivative and an H1 antihistamine is noted. Due to the significant data gap, this guide will primarily focus on the robust dataset for Fexofenadine while highlighting the areas where data for this compound is critically needed for a comprehensive comparative assessment.

Introduction

Allergic diseases, such as allergic rhinitis and urticaria, are mediated primarily by the release of histamine (B1213489) and other pro-inflammatory mediators. H1 receptor antagonists are the cornerstone of symptomatic treatment for these conditions. Fexofenadine Hydrochloride, the active metabolite of terfenadine, is a non-sedating second-generation antihistamine with a well-established efficacy and safety profile. This compound is also classified as an antihistamine, but detailed in vivo studies characterizing its pharmacological properties are not widely available in the public domain.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of these two compounds, drawing from the available scientific literature.

Mechanism of Action

Both Fexofenadine and Talastine are understood to exert their primary therapeutic effect through the blockade of the histamine H1 receptor.

Fexofenadine is a potent and selective peripheral H1 receptor antagonist.[1][2] By binding to H1 receptors, it prevents histamine from initiating the cascade of allergic symptoms.[2][3] Unlike first-generation antihistamines, Fexofenadine does not readily cross the blood-brain barrier, which accounts for its non-sedating properties.[1][4] Beyond H1 receptor antagonism, Fexofenadine has demonstrated anti-inflammatory effects by inhibiting the release of various mediators from mast cells and basophils.[5]

Talastine is classified as a phthalazinone derivative and an H1 antihistamine. While its precise binding affinity and selectivity for the H1 receptor in vivo are not well-documented in available literature, its therapeutic use suggests a similar mechanism of antagonizing histamine's effects at the H1 receptor.

Signaling Pathway of H1 Receptor Antagonism

H1_Receptor_Antagonism cluster_0 Allergen Exposure cluster_1 Mast Cell / Basophil cluster_2 Target Cell Allergen Allergen MastCell Mast Cell / Basophil Allergen->MastCell HistamineRelease Histamine Release MastCell->HistamineRelease Degranulation Histamine Histamine HistamineRelease->Histamine H1Receptor H1 Receptor AllergicSymptoms Allergic Symptoms (e.g., Sneezing, Itching) H1Receptor->AllergicSymptoms Activation Histamine->H1Receptor Antihistamine Fexofenadine / Talastine Antihistamine->H1Receptor Blocks

Figure 1: Simplified signaling pathway of H1 receptor antagonism.

In Vivo Efficacy

A substantial body of evidence from in vivo animal models and human clinical trials supports the efficacy of Fexofenadine in treating allergic conditions.

Fexofenadine:

  • Allergic Rhinitis: Fexofenadine has been shown to be effective in reducing the symptoms of seasonal and perennial allergic rhinitis, including sneezing, rhinorrhea, itchy nose, and watery eyes.[6][7][8] In some studies, it has also demonstrated a beneficial effect on nasal congestion.[4][8]

  • Urticaria: Clinical trials have established the efficacy of Fexofenadine in the treatment of chronic idiopathic urticaria, reducing the number of wheals and the intensity of pruritus.[9]

This compound:

No specific in vivo efficacy data for this compound in established animal models of allergic rhinitis or urticaria was identified in the searched literature.

Pharmacokinetics

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical to its clinical performance.

Fexofenadine:

The pharmacokinetics of Fexofenadine are well-documented.[1][3][10][11][12]

ParameterDescription
Absorption Rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-3 hours.[1][3] Bioavailability is approximately 33%.[3][12]
Distribution 60-70% bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[3][10]
Metabolism Undergoes minimal (approximately 5%) hepatic metabolism.[3][10]
Excretion Primarily excreted unchanged in the feces (around 80%) and urine (around 11%).[3][10] The elimination half-life is approximately 11-15 hours.[3]

This compound:

Detailed in vivo pharmacokinetic data for this compound, including its bioavailability, plasma protein binding, metabolic pathways, and elimination half-life, are not available in the reviewed literature.

Safety and Tolerability

The safety profile is a key differentiator among antihistamines.

Fexofenadine:

Fexofenadine is generally well-tolerated, with a safety profile comparable to placebo in many studies.[13][14]

  • Sedation: As a second-generation antihistamine that does not significantly cross the blood-brain barrier, Fexofenadine is considered non-sedating.[1][4]

  • Cardiotoxicity: Extensive studies have shown that Fexofenadine does not cause clinically significant cardiac side effects, such as QT interval prolongation, which was a concern with its predecessor, terfenadine.[4][15]

  • Adverse Events: The most commonly reported adverse events are generally mild and include headache, dizziness, and nausea.[10][13]

This compound:

Without in vivo safety and toxicology studies, a comprehensive safety profile for this compound cannot be constructed.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below is a representative experimental workflow for evaluating the in vivo efficacy of an H1 antihistamine in a rodent model of allergic rhinitis.

Experimental Workflow for In Vivo Evaluation of Antihistamines

Experimental_Workflow cluster_0 Phase 1: Animal Model Preparation cluster_1 Phase 2: Dosing and Challenge cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Data Analysis AnimalSelection Animal Selection (e.g., Guinea Pigs, Mice) Sensitization Sensitization with Allergen (e.g., Ovalbumin) AnimalSelection->Sensitization Grouping Randomization into Groups (Vehicle, Fexofenadine, Talastine) Sensitization->Grouping Dosing Oral Administration of Test Compounds Grouping->Dosing Challenge Intranasal Allergen Challenge Dosing->Challenge SymptomScoring Observation and Scoring of Allergic Symptoms (Sneezing, Nasal Rubbing) Challenge->SymptomScoring BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis for Inflammatory Cells SymptomScoring->BALF_Analysis Histopathology Histopathological Examination of Nasal Mucosa BALF_Analysis->Histopathology StatisticalAnalysis Statistical Analysis of Data Conclusion Conclusion on Efficacy StatisticalAnalysis->Conclusion

Figure 2: A generalized experimental workflow for in vivo antihistamine efficacy testing.

Methodology for a Representative In Vivo Allergic Rhinitis Model:

  • Animal Model: Male Hartley guinea pigs are often used.

  • Sensitization: Animals are sensitized with an intraperitoneal injection of an allergen, such as ovalbumin, mixed with an adjuvant like aluminum hydroxide (B78521) gel. This is typically repeated after a set period (e.g., 14 days).

  • Drug Administration: On the day of the experiment, animals are fasted overnight and then orally administered the test compounds (e.g., Fexofenadine, this compound) or the vehicle control.

  • Allergen Challenge: A defined period after drug administration (e.g., 1 hour), animals are challenged with an intranasal administration of the allergen solution.

  • Efficacy Evaluation:

    • Symptom Scoring: The frequency of sneezing and nasal rubbing is counted for a specific duration (e.g., 15 minutes) immediately following the allergen challenge.

    • Bronchoalveolar Lavage (BAL): At the end of the observation period, animals are euthanized, and BAL is performed to collect fluid from the lungs. The total and differential cell counts (e.g., eosinophils, neutrophils) in the BAL fluid are determined.

    • Histopathology: The nasal cavity is collected, fixed, and processed for histological examination to assess inflammatory cell infiltration and other changes in the nasal mucosa.

  • Data Analysis: The data from the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the statistical significance of any observed effects.

Conclusion and Future Directions

Fexofenadine Hydrochloride is a well-characterized second-generation antihistamine with a robust portfolio of in vivo data supporting its efficacy and safety for the treatment of allergic rhinitis and urticaria. Its favorable pharmacokinetic profile, particularly its minimal metabolism and lack of sedative effects, makes it a widely used therapeutic agent.

In contrast, there is a significant lack of publicly available in vivo data for this compound. To enable a meaningful and objective comparison with Fexofenadine or other antihistamines, dedicated in vivo studies are required. These studies should aim to characterize the efficacy of Talastine in validated animal models of allergic disease, delineate its pharmacokinetic and pharmacodynamic properties, and establish its safety and toxicology profile. Such data would be invaluable for the scientific and medical communities in understanding the therapeutic potential of this compound.

References

Unveiling the Specificity of Talastine Hydrochloride for the Histamine H1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to H1 Receptor Antagonism

Histamine (B1213489) H1 receptor antagonists are a cornerstone in the treatment of allergic conditions. Their therapeutic efficacy is intrinsically linked to their high affinity for the H1 receptor and, crucially, their selectivity over other histamine receptor subtypes (H2, H3, H4) and unrelated receptors, such as muscarinic and adrenergic receptors. Off-target binding can lead to undesirable side effects, underscoring the importance of a high-specificity profile. Talastine hydrochloride is classified as an antihistamine, indicating its primary mechanism of action is antagonism of the H1 receptor.

Comparative Binding Affinity of H1 Receptor Antagonists

To contextualize the potential specificity of this compound, the following table summarizes the binding affinities (Ki values in nM) of several well-established H1 receptor antagonists for the H1 receptor and other relevant receptors. A lower Ki value indicates a higher binding affinity. The data for this compound is listed as "Not Available" due to the absence of publicly accessible experimental results.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected H1 Antagonists

CompoundH1 ReceptorH2 ReceptorH3 ReceptorMuscarinic Receptorsα1-Adrenergic Receptors
This compound Not Available Not Available Not Available Not Available Not Available
Loratadine1.1 - 2.5>10,000>10,000>10,000>10,000
Desloratadine0.4 - 1.0>10,000>10,000>10,000>10,000
Cetirizine2.6 - 10>10,000>10,000>10,000>10,000
Fexofenadine10>10,000>10,000>10,000>10,000
Emedastine1.349,06712,430Not AvailableNot Available

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

The determination of a compound's receptor specificity is achieved through a combination of in vitro binding and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the H1 receptor and a panel of other receptors.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand, known to have high affinity and specificity for the target receptor, for binding to that receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then used to calculate the Ki value.

Materials:

  • Membrane Preparations: Membranes from cells expressing the recombinant human H1, H2, H3, H4, muscarinic (M1-M5), and adrenergic (α1, α2, β1, β2) receptors.

  • Radioligands:

    • H1 Receptor: [³H]-Pyrilamine (also known as Mepyramine)

    • H2 Receptor: [³H]-Tiotidine

    • H3 Receptor: [³H]-Nα-Methylhistamine

    • H4 Receptor: [³H]-Histamine

    • Muscarinic Receptors: [³H]-Quinuclidinyl benzilate (QNB)

    • α1-Adrenergic Receptors: [³H]-Prazosin

  • Test Compound: this compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Scintillation Counter

Procedure:

  • Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound (Talastine) incubate Incubate: Membranes + Radioligand + Talastine prep->incubate filter Filter to Separate Bound vs. Unbound incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze

Radioligand Binding Assay Workflow
Functional Assays (Calcium Flux)

Functional assays measure the biological response of a cell upon receptor activation or inhibition, providing a measure of the compound's potency as an antagonist.

Objective: To determine the functional antagonist potency (IC50) of this compound at the H1 receptor.

Principle: The H1 receptor is a Gq-protein coupled receptor. Its activation by an agonist (like histamine) leads to an increase in intracellular calcium concentration ([Ca²⁺]i). An H1 receptor antagonist will inhibit this agonist-induced calcium influx in a dose-dependent manner. This change in [Ca²⁺]i can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • H1 Agonist: Histamine.

  • Test Compound: this compound.

  • Calcium-sensitive dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration to elicit a robust response) to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of histamine using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the histamine-induced calcium response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

H1 Receptor Signaling Pathway

The binding of an antagonist like this compound to the H1 receptor blocks the downstream signaling cascade initiated by histamine.

G cluster_pathway H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Talastine Talastine HCl (Antagonist) Talastine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Allergic Inflammation) Ca->Response PKC->Response

H1 Receptor Signaling Pathway

Conclusion

To definitively confirm the specificity of this compound for the H1 receptor, comprehensive in vitro pharmacological profiling using the methodologies described is essential. By determining its binding affinity (Ki) across a wide range of receptors and assessing its functional antagonism of the H1 receptor-mediated signaling, a clear and quantitative measure of its selectivity can be established. The comparative data from other well-characterized H1 antagonists provide a benchmark for evaluating the performance of new chemical entities in drug discovery and development. While direct experimental data for this compound is currently lacking in the public domain, the established high specificity of modern H1 antagonists suggests that it is likely to exhibit a favorable selectivity profile.

Benchmarking Antihistamine Performance in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histamine (B1213489) H1 Receptor Binding Affinity

The primary mechanism of action for most antihistamines is the blockade of the histamine H1 receptor. The binding affinity of a compound to this receptor is a critical measure of its potency. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Comparative H1 Receptor Binding Affinity (Ki) of Common Antihistamines
CompoundH1 Receptor Ki (nM)Reference
Levocetirizine3[1]
Cetirizine6[1]
AzelastineIC50 values reported as low or lower than other antihistamines[2]
Loratadine37[3]
Desloratadine> Cetirizine > Loratadine[4]
Fexofenadine< Loratadine[4]

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Mast Cell Stabilization

Beyond direct receptor antagonism, some antihistamines also exhibit mast cell stabilizing properties, inhibiting the release of histamine and other inflammatory mediators. This activity is crucial for preventing the initiation of the allergic cascade. The half-maximal inhibitory concentration (IC50) is a common metric to quantify the potency of a compound in inhibiting mast cell degranulation.

Comparative Mast Cell Stabilization Activity (IC50)

While specific IC50 values for mast cell stabilization are less consistently reported across a wide range of antihistamines in single comparative studies, the relative potency can be inferred from descriptive studies. Azelastine, for instance, is noted for its mast cell stabilizing effects in addition to its H1 receptor antagonism.

Experimental Protocols

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor through a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (also known as mepyramine), a potent H1 antagonist.

  • Test Compound: Talastine Hydrochloride or other antihistamines.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H1 antagonist like diphenhydramine (B27) or unlabeled pyrilamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Total Binding: Receptor membranes and [³H]-Pyrilamine.

    • Non-specific Binding: Receptor membranes, [³H]-Pyrilamine, and the non-specific binding control.

    • Test Compound: Receptor membranes, [³H]-Pyrilamine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mast Cell Degranulation Assay

Objective: To assess the ability of a test compound to inhibit the release of inflammatory mediators (e.g., histamine, β-hexosaminidase) from mast cells.

Materials:

  • Mast Cells: Rat peritoneal mast cells (RPMCs) or a mast cell line (e.g., RBL-2H3).

  • Degranulating Agent: Compound 48/80 or an antigen (for sensitized cells).

  • Test Compound: this compound or other compounds to be tested.

  • Buffer: Tyrode's buffer or a similar physiological salt solution.

  • Histamine or β-hexosaminidase assay kit.

  • 96-well plates, centrifuge.

Procedure:

  • Cell Preparation: Isolate and purify mast cells and resuspend them in the assay buffer.

  • Pre-incubation: Incubate the mast cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add the degranulating agent (e.g., Compound 48/80) to the cell suspension to induce degranulation. Include positive (degranulating agent only) and negative (buffer only) controls.

  • Termination: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

  • Mediator Release Measurement:

    • Carefully collect the supernatant.

    • Quantify the amount of histamine or β-hexosaminidase in the supernatant using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of mediator release for each concentration of the test compound relative to the positive control.

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Antihistamine Talastine HCl (Antagonist) Antihistamine->H1R Blocks Binding

Caption: Histamine H1 receptor signaling pathway and its inhibition by an antagonist.

G cluster_1 H1 Receptor Binding Assay Workflow prep Prepare H1 Receptor Membranes setup Set up Assay Plate: - Total Binding - Non-specific Binding - Test Compound prep->setup incubate Incubate to Reach Equilibrium setup->incubate harvest Filter and Wash to Separate Bound/Free Ligand incubate->harvest quantify Measure Radioactivity (Scintillation Counting) harvest->quantify analyze Calculate IC50 and Ki quantify->analyze

Caption: Workflow for the Histamine H1 Receptor Binding Assay.

G cluster_2 Mast Cell Degranulation Assay Workflow prep Prepare Mast Cell Suspension preincubate Pre-incubate Cells with Test Compound prep->preincubate stimulate Induce Degranulation (e.g., Compound 48/80) preincubate->stimulate terminate Stop Reaction and Pellet Cells stimulate->terminate measure Quantify Mediator Release in Supernatant terminate->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the Mast Cell Degranulation Assay.

References

In-Vitro Showdown: A Comparative Analysis of the Anti-Allergic Effects of Talastine Hydrochloride and Other Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an in-depth in-vitro comparison of the anti-allergic properties of various antihistamines, with a special focus on Talastine Hydrochloride. While direct in-vitro experimental data on this compound is limited in publicly available literature, this report synthesizes existing data for other prominent antihistamines to offer a valuable comparative landscape for researchers and drug development professionals. The information presented herein is intended to guide future research and development efforts in the field of anti-allergic therapeutics.

Executive Summary

The management of allergic reactions predominantly involves the use of antihistamines that target the histamine (B1213489) H1 receptor. However, the therapeutic efficacy of these drugs is not solely dependent on their receptor antagonism but also on their ability to modulate other key aspects of the allergic inflammatory cascade, such as mast cell degranulation and the release of pro-inflammatory mediators. This guide delves into the in-vitro anti-allergic effects of several widely used antihistamines, providing a framework for understanding their mechanisms of action beyond H1 receptor blockade. Due to the scarcity of specific in-vitro studies on this compound, this report draws parallels with Azelastine, a structurally related phthalazinone derivative, to hypothesize its potential activities, while clearly acknowledging the need for direct experimental validation.

Comparative Analysis of In-Vitro Anti-Allergic Effects

The following table summarizes the available in-vitro data for a selection of antihistamines, focusing on their impact on mast cell degranulation and the release of key allergic mediators.

AntihistamineChemical ClassInhibition of Histamine ReleaseInhibition of Other Mediators (e.g., Leukotrienes, Cytokines)Mast Cell Stabilization
This compound PhthalazinoneData not availableData not availableData not available
Azelastine PhthalazinoneDemonstrated inhibition of histamine and tryptase release from human mast cells.[1]Inhibits leukotriene and cytokine production.Exhibits mast cell stabilizing properties.[1]
Cetirizine PiperazineConcentration-dependent inhibition of IgE-dependent histamine release from human lung and tonsil mast cells.[2]May reduce sulfidopeptide leukotriene levels.Demonstrated mast cell stabilization.
Loratadine PiperidinePotent dose-dependent inhibition of histamine release from canine cutaneous mast cells.Shown to suppress the AP-1 signaling pathway and reduce the expression of pro-inflammatory genes in vitro.Exhibits mast cell stabilizing effects.
Fexofenadine PiperidineData on direct inhibition of histamine release from mast cells is less prominent.Primarily acts as a selective H1 receptor antagonist.Limited evidence for direct mast cell stabilization.
Ebastine PiperidineShown to block the release of anti-IgE-induced prostaglandin (B15479496) D2 and leukotriene C4/D4 from human nasal polyp cells.Inhibits the release of Th2-type cytokines (IL-4, IL-5) and pro-inflammatory cytokines (TNF-α, IL-6).[3]Possesses mast cell stabilizing properties.

Note: The information presented for this compound is extrapolated based on the known activities of the structurally similar compound, Azelastine. Direct in-vitro studies are required to confirm these potential effects.

Experimental Protocols

In-Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)

This assay is a common method to quantify mast cell degranulation, a key event in the allergic response.

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a mast cell analog, are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE). This primes the cells for an allergic response.

  • Drug Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of the test antihistamine (e.g., this compound, Cetirizine) or a vehicle control for a specified period.

  • Antigen Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA), which cross-links the IgE antibodies on the cell surface.

  • Quantification of β-Hexosaminidase Release:

    • The cell supernatant is collected.

    • The activity of β-hexosaminidase, an enzyme released from mast cell granules upon degranulation, is measured in the supernatant. This is typically done by adding a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[4]

    • The color change, which is proportional to the enzyme activity, is quantified using a spectrophotometer.[4]

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a positive control (cells lysed to release their total granular content). The inhibitory effect of the antihistamine is then determined by comparing the release in drug-treated cells to the vehicle-treated control.

Cytokine Release Assay

This assay measures the effect of antihistamines on the production and release of cytokines from immune cells.

  • Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. The cells are then cultured in a suitable medium.

  • Drug Treatment: The cells are pre-incubated with different concentrations of the antihistamine or a vehicle control.

  • Stimulation: The cells are stimulated with an appropriate agent to induce cytokine production (e.g., phytohemagglutinin (PHA) for T-cell cytokines, or lipopolysaccharide (LPS) for monocyte/macrophage cytokines).

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., IL-4, IL-6, TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

  • Data Analysis: The inhibitory effect of the antihistamine on cytokine release is calculated by comparing the cytokine concentrations in the supernatants of drug-treated cells to those of vehicle-treated cells.

Visualizing the Mechanisms

To better understand the complex processes involved in the anti-allergic action of antihistamines, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: IgE-mediated mast cell degranulation signaling pathway.

Experimental_Workflow cluster_1 In-Vitro Anti-Allergic Effect Assessment Start Start Cell_Culture Culture Mast Cells (e.g., RBL-2H3) Start->Cell_Culture Sensitization Sensitize cells with IgE Cell_Culture->Sensitization Drug_Incubation Incubate with Antihistamine Sensitization->Drug_Incubation Antigen_Challenge Challenge with Antigen (DNP-HSA) Drug_Incubation->Antigen_Challenge Collect_Supernatant Collect Supernatant Antigen_Challenge->Collect_Supernatant Assay Perform β-Hexosaminidase or Cytokine Assay Collect_Supernatant->Assay Data_Analysis Analyze Data & Determine Inhibition Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in-vitro anti-allergic effect assessment.

Conclusion and Future Directions

This comparative guide highlights the multifaceted in-vitro anti-allergic effects of several established antihistamines. While H1 receptor antagonism remains a primary mechanism, the ability of certain antihistamines to inhibit mast cell degranulation and the release of various pro-inflammatory mediators contributes significantly to their overall therapeutic profile. The absence of direct in-vitro data for this compound underscores a critical knowledge gap. Future research should prioritize conducting in-vitro studies, such as mast cell stabilization and cytokine release assays, to elucidate the specific anti-allergic mechanisms of this compound. Such data will be invaluable for a more comprehensive comparison with other antihistamines and for guiding the development of next-generation anti-allergic drugs with enhanced efficacy and broader mechanisms of action.

References

A Side-by-Side Analysis of the Metabolic Stability of Talastine Hydrochloride and Desloratadine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the metabolic stability of a drug candidate is a critical early-stage gatekeeper for its progression. This guide provides a detailed comparative analysis of the metabolic stability of two second-generation antihistamines, Talastine Hydrochloride and Desloratadine (B1670295). While extensive data is available for Desloratadine, a significant lack of public information exists for this compound, a key finding of this review.

This guide synthesizes available data on their metabolic pathways, the enzymes involved in their biotransformation, and key pharmacokinetic parameters derived from in vitro and in vivo studies. Detailed experimental protocols for assessing metabolic stability are also provided to aid researchers in their own investigations.

Executive Summary of Metabolic Stability

FeatureThis compoundDesloratadine
Metabolic Stability Data No publicly available dataExtensively studied
Primary Metabolites Not identified in public literature3-hydroxydesloratadine (B129375) (major), 3-hydroxydesloratadine O-glucuronide
Key Metabolizing Enzymes UnknownUGT2B10, CYP2C8
In Vitro Half-Life (t½) Not availableVariable, dependent on system
Intrinsic Clearance (CLint) Not availableAvailable in literature

In-Depth Analysis: Desloratadine

Desloratadine, the active metabolite of loratadine, is a long-acting tricyclic histamine (B1213489) antagonist with a well-characterized metabolic profile. It undergoes extensive metabolism, primarily to 3-hydroxydesloratadine, which is also pharmacologically active.[1][2][3]

Metabolic Pathways of Desloratadine

The biotransformation of Desloratadine is a multi-step process involving both Phase I and Phase II metabolic reactions. The major metabolic pathway leads to the formation of 3-hydroxydesloratadine, which is subsequently glucuronidated.[3][4]

Desloratadine_Metabolism Desloratadine Desloratadine N_glucuronide Desloratadine N-glucuronide Desloratadine->N_glucuronide UGT2B10 Metabolite_3OH 3-hydroxydesloratadine N_glucuronide->Metabolite_3OH CYP2C8 Metabolite_3OH_glucuronide 3-hydroxydesloratadine O-glucuronide Metabolite_3OH->Metabolite_3OH_glucuronide Glucuronidation

Caption: Metabolic pathway of Desloratadine.
Quantitative Metabolic Data for Desloratadine

The following table summarizes key in vivo pharmacokinetic parameters for Desloratadine from studies in healthy adults.

ParameterValueReference
Mean Elimination Half-life (t½) ~27 hours[1]
Time to Peak Plasma Concentration (tmax) ~3 hours[5]
Protein Binding 82-87%[1]

In vitro studies using human liver microsomes have been crucial in elucidating the metabolic fate of Desloratadine. While specific intrinsic clearance (CLint) and half-life (t½) values can vary between studies and experimental conditions, the collective evidence points to moderate metabolic turnover.

In-Depth Analysis: this compound

A comprehensive search of the scientific literature and drug databases reveals a significant lack of publicly available information on the metabolic stability of this compound. While its chemical structure is known, there are no detailed reports on its metabolites, the enzymes responsible for its metabolism, or its in vitro metabolic stability parameters.

This data gap presents a challenge for a direct comparison with Desloratadine and highlights an area for future research. For scientists considering this compound as a lead compound or for further investigation, determining its metabolic profile would be a critical step.

Experimental Protocols for Assessing Metabolic Stability

To address the lack of data for Talastine and to provide a practical resource for researchers, a standard protocol for an in vitro liver microsomal stability assay is detailed below. This assay is a common method used to evaluate the metabolic stability of compounds.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Solution Preincubation Pre-incubate Microsomes and Compound at 37°C Prep_Compound->Preincubation Prep_Microsomes Prepare Microsome Working Solution Prep_Microsomes->Preincubation Prep_NADPH Prepare NADPH Regenerating System Initiation Initiate Reaction with NADPH Prep_NADPH->Initiation Preincubation->Initiation Timepoints Collect Aliquots at Multiple Time Points Initiation->Timepoints Termination Terminate Reaction with Cold Acetonitrile Timepoints->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Experimental workflow for a liver microsomal stability assay.

Procedure:

  • Preparation: Prepare stock solutions of the test compound, control compounds, and the internal standard. Prepare the liver microsome working solution in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate or microcentrifuge tubes, add the liver microsome solution and the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Sampling and Termination: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile containing the internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the terminated samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Conclusion

This comparative guide underscores the well-documented metabolic stability of Desloratadine, characterized by its conversion to the active metabolite 3-hydroxydesloratadine, primarily mediated by UGT2B10 and CYP2C8. In stark contrast, the metabolic profile of this compound remains largely undefined in the public domain. This significant data gap for Talastine highlights a crucial area for future research to enable a comprehensive understanding of its pharmacokinetic properties and to allow for a direct comparison with other second-generation antihistamines. The provided experimental protocol for a liver microsomal stability assay offers a foundational method for researchers to begin to characterize the metabolic stability of this compound and other novel compounds.

References

Validating the Therapeutic Potential of Talastine Hydrochloride in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical therapeutic potential of Talastine Hydrochloride, a potent H1-antihistamine with antiallergic activity.[1][2] Due to the limited availability of specific preclinical data for this compound, this document leverages data from well-established second-generation H1-antihistamines—Loratadine, Cetirizine, and Fexofenadine (B15129)—to provide a comprehensive comparative context for researchers. The guide is intended to serve as a valuable resource for designing and evaluating preclinical studies in the field of allergic diseases.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative efficacy and pharmacokinetic data from preclinical studies of this compound and its comparators. It is important to note that direct comparative preclinical studies involving this compound are not extensively published. Therefore, data for comparator compounds have been compiled from various sources to illustrate typical performance in standard preclinical models.

Table 1: Comparative Efficacy in a Histamine-Induced Bronchospasm Model (Guinea Pig)

CompoundAdministration RouteED50 (mg/kg)% Inhibition of BronchospasmReference
This compound Data Not AvailableData Not AvailableData Not Available
LoratadineOral0.11 - 0.27Data Not Available[3]
CetirizineOralData Not AvailableData Not Available
FexofenadineOralData Not AvailableData Not Available

Table 2: Comparative Efficacy in an Allergen-Induced Cutaneous Anaphylaxis Model (Rat)

CompoundAdministration Route% Inhibition of Vascular PermeabilityReference
This compound Data Not AvailableData Not Available
LoratadineOralData Not Available
CetirizineOralData Not Available
FexofenadineOralData Not Available

Table 3: Comparative Preclinical Pharmacokinetics in Rats

CompoundAdministration RouteTmax (h)Cmax (ng/mL)T1/2 (h)Bioavailability (%)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
LoratadineOralData Not Available44.97Data Not Available45 - 94[3][4]
CetirizineOral~1.0Data Not Available~8.3Data Not Available[5]
FexofenadineOral1.00 ± 0.875.65 ± 2.10Data Not Available~4.2[6][7]

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below to facilitate study design and replication.

Histamine-Induced Bronchospasm in Guinea Pigs

This in vivo model is a standard method for evaluating the efficacy of antihistamines in preventing bronchoconstriction.

Protocol:

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Drug Administration: Test compounds (e.g., this compound, Loratadine) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at various doses at a specified time before histamine (B1213489) challenge.

  • Anesthesia and Surgical Preparation: Guinea pigs are anesthetized. The jugular vein is cannulated for histamine administration, and the carotid artery is cannulated to monitor blood pressure. The trachea is cannulated and connected to a pneumotachograph to measure respiratory airflow and a pressure transducer to measure intrathoracic pressure.

  • Histamine Challenge: A submaximal dose of histamine dihydrochloride (B599025) (e.g., 5-10 µg/kg) is administered intravenously to induce bronchoconstriction.

  • Measurement of Bronchoconstriction: Changes in pulmonary airway resistance and dynamic lung compliance are measured to quantify the degree of bronchoconstriction.

  • Data Analysis: The protective effect of the test compound is calculated as the percentage inhibition of the histamine-induced bronchoconstrictor response compared to the vehicle-treated control group. The ED50, the dose causing 50% inhibition, is then determined.[2][8][9][10]

Allergen-Induced Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the ability of a drug to inhibit the inflammatory response in the skin triggered by an allergic reaction.

Protocol:

  • Animal Model: Male Wistar rats (200-250g) are used.

  • Sensitization: Rats are passively sensitized by intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the dorsal skin.

  • Drug Administration: Test compounds or vehicle are administered orally or intraperitoneally at various doses at a specified time before the allergen challenge.

  • Allergen Challenge: After a sensitization period (typically 24-48 hours), a solution of DNP-human serum albumin (HSA) antigen mixed with Evans blue dye is injected intravenously.

  • Measurement of Vascular Permeability: The Evans blue dye extravasates at the site of the allergic reaction. After a set time, the animals are euthanized, and the skin sites are excised. The dye is extracted from the skin tissue using a solvent (e.g., formamide).

  • Data Analysis: The amount of extravasated dye is quantified by measuring the absorbance of the extract at a specific wavelength (e.g., 620 nm). The percentage inhibition of the PCA reaction is calculated by comparing the dye extravasation in drug-treated animals to that in vehicle-treated controls.[11]

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathway and a typical experimental workflow are provided below using Graphviz.

H1_Receptor_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_protein Gq Protein H1R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Preclinical_Antihistamine_Workflow start Start: Hypothesis compound_selection Compound Selection (e.g., Talastine HCl) start->compound_selection in_vitro In Vitro Assays (Receptor Binding, Mast Cell Stabilization) compound_selection->in_vitro in_vivo_efficacy In Vivo Efficacy Models (e.g., Bronchospasm, PCA) in_vitro->in_vivo_efficacy pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) in_vivo_efficacy->pharmacokinetics toxicity Toxicology Studies (Acute and Chronic) pharmacokinetics->toxicity data_analysis Data Analysis and Comparison toxicity->data_analysis conclusion Conclusion: Therapeutic Potential Assessment data_analysis->conclusion

Caption: Preclinical Antihistamine Evaluation Workflow.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Talastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application in experiments. The final, and critically important, stage is its safe and compliant disposal. This guide provides essential information on the proper disposal procedures for Talastine Hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.

This compound, an antihistamine with antiallergic properties, requires careful handling throughout its use, including its disposal.[1] While a specific Safety Data Sheet (SDS) for this compound was not identified during the literature search, general principles of pharmaceutical waste management, as outlined by regulatory bodies, provide a clear framework for its responsible disposal.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste is a complex and highly regulated process. In the United States, several federal agencies have oversight to ensure that such waste is managed in a way that is safe for both public health and the environment.[2][3]

Regulatory BodyKey Role in Pharmaceutical Waste Disposal
Environmental Protection Agency (EPA) Regulates hazardous waste from its generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[2][3][4] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and bans their disposal in sewers.[2][5]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances to prevent diversion.[3] This includes requirements for making controlled substances "non-retrievable."
State Regulations Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[4]

General Laboratory Disposal Procedures for this compound

Given that this compound is a chemical compound used in research, it should be treated as potentially hazardous waste unless determined otherwise by a qualified professional. The following procedural steps are based on general best practices for laboratory chemical waste.

Step 1: Waste Identification and Segregation

The first crucial step is to determine if the this compound waste is classified as hazardous. This determination should be made by an environmental health and safety (EHS) professional at your institution. As a general precaution, it is best to handle all chemical waste as hazardous.

All waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE) like gloves and lab coats, and any contaminated labware (e.g., vials, pipettes, etc.), should be segregated from general laboratory trash.

Step 2: Containerization and Labeling

Use only approved, leak-proof, and clearly labeled hazardous waste containers. The label should clearly identify the contents as "Hazardous Waste" and list "this compound" as a constituent. Include the date of accumulation and any other information required by your institution's EHS department.

Step 3: Storage

Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

Step 4: Disposal Vendor

Your institution will have a contract with a licensed hazardous waste disposal vendor. This vendor is responsible for the safe transportation and ultimate disposal of the chemical waste, which for many pharmaceuticals, involves incineration at a permitted facility.[2] Do not attempt to dispose of this compound down the drain or in the regular trash.[2]

Experimental Protocols for Safe Handling During Disposal Preparation

While no specific experimental protocols for the neutralization of this compound were found, the following general laboratory procedures should be followed when preparing it for disposal to minimize exposure and ensure safety:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

  • Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Dust Generation: When handling solid this compound, take care to avoid creating dust. If transferring the solid, do so carefully to minimize airborne particles.

  • Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures for hazardous chemicals. This generally involves containing the spill, absorbing the material with an inert absorbent, and placing the cleanup materials in a sealed hazardous waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow A This compound Waste Generated (Unused product, contaminated labware, PPE) B Is the waste classified as hazardous? A->B C Segregate in a designated, labeled hazardous waste container. B->C  Yes D Consult with EHS for proper disposal. (Assume hazardous if unsure) B->D  Uncertain H Follow institutional guidelines for non-hazardous waste disposal. B->H  No E Store in a secure, designated waste accumulation area. C->E D->C F Arrange for pickup by a licensed hazardous waste vendor. E->F G Final Disposal (Typically Incineration) F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures and regulatory guidelines, researchers and scientists can ensure that the final step in the lifecycle of this compound is handled with the same level of diligence and safety as its application in the laboratory. This commitment to responsible chemical management is fundamental to building a culture of safety and environmental stewardship within the scientific community.

References

Personal protective equipment for handling Talastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Talastine Hydrochloride. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to prevent exposure. The following table summarizes the required PPE.

Protection Type Specific PPE Rationale
Eye and Face Protection Safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact, which may cause irritation.[2][3][4]
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.[1][5][6]
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.Minimizes the inhalation of the compound, which may cause respiratory irritation.[2][7]

II. Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and hazard information.[5][8]

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed when not in use.[2]

  • Store away from incompatible materials.

3. Preparation and Handling:

  • Always handle this compound within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][5]

  • Wear all required personal protective equipment as outlined in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the handling area.[1][2][5]

  • Measure and dispense the compound carefully to avoid generating dust.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For a dry spill, carefully scoop the material into a labeled waste container, avoiding dust generation.

  • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled waste container.

  • Clean the spill area thoroughly with a suitable solvent and decontaminate all equipment used.

  • Report all spills to the laboratory supervisor.

5. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]

III. Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

1. Waste Collection:

  • Collect all waste containing this compound, including unused material, contaminated labware (e.g., gloves, weighing paper), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[10]

2. Waste Storage:

  • Store the hazardous waste container in a secure, designated area, away from general laboratory traffic.

  • Keep the container closed except when adding waste.[10]

3. Waste Disposal:

  • Dispose of the hazardous waste through an approved and licensed waste disposal contractor.[10]

  • Do not dispose of this compound down the drain or in the regular trash.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in Ventilated Area (Fume Hood) B->C D Weighing and Dispensing C->D E Perform Experiment D->E F Decontaminate Work Surface & Equipment E->F G Segregate & Label Hazardous Waste F->G H Dispose of Waste via Approved Vendor G->H G->H I Spill or Exposure Occurs J Follow First Aid & Spill Cleanup Protocols I->J

Caption: Workflow for Safe Handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。